molecular formula C11H11FO4 B1294327 3-(3-Fluoro-4-methoxybenzoyl)propionic acid CAS No. 347-63-7

3-(3-Fluoro-4-methoxybenzoyl)propionic acid

Cat. No.: B1294327
CAS No.: 347-63-7
M. Wt: 226.2 g/mol
InChI Key: SNRFVYKMDZSFED-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxybenzoyl)propionic acid is a useful research compound. Its molecular formula is C11H11FO4 and its molecular weight is 226.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87577. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid
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InChI

InChI=1S/C11H11FO4/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRFVYKMDZSFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40188250
Record name 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
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Molecular Weight

226.20 g/mol
Source PubChem
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CAS No.

347-63-7
Record name 3-Fluoro-4-methoxy-γ-oxobenzenebutanoic acid
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Record name 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
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Record name 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
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Record name 3-(3-fluoro-4-methoxybenzoyl)propionic acid
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Foundational & Exploratory

An In-depth Technical Guide on 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS 347-63-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluoro-4-methoxybenzoyl)propionic acid, with CAS Registry Number 347-63-7, is a substituted aromatic ketoacid. Its chemical structure, featuring a fluorinated and methoxylated phenyl ring attached to a butyric acid chain via a ketone group, makes it a potential building block in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and safety information based on currently available data. While specific biological activities and detailed experimental protocols for this exact compound are not extensively documented in peer-reviewed literature, this guide will also present generalized experimental workflows and hypothetical signaling pathways that could be relevant for its investigation, based on the activities of structurally related molecules.

Chemical Structure and Identification

The unique arrangement of functional groups in this compound provides a scaffold for further chemical modifications.

IdentifierValue
CAS Number 347-63-7[1][2][3]
Chemical Name This compound[2][4]
Synonyms 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid, 3-Fluoro-4-methoxy-γ-oxobenzenebutanoic acid[1][5]
Molecular Formula C11H11FO4[1][2][4][6]
SMILES COC1=C(C=C(C=C1)C(=O)CCC(=O)O)F[6]
InChI InChI=1S/C11H11FO4/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15)[6][7]
InChIKey SNRFVYKMDZSFED-UHFFFAOYSA-N[6][7]

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These properties are crucial for designing experimental conditions, formulation development, and predicting the compound's behavior in biological systems.

PropertyValueSource
Molecular Weight 226.21 g/mol [4]
Monoisotopic Mass 226.06413 Da[6]
Melting Point 168-170 °C[4]
Boiling Point (Predicted) 422.6±35.0 °C[5]
Density (Predicted) 1.279±0.06 g/cm³[5]
pKa (Predicted) 4.46±0.17[5]
Appearance White to off-white solid/powder[5]
XlogP (Predicted) 1.1[6]

Synthesis and Reactivity

A plausible synthetic approach would involve the reaction of 2-fluoroanisole with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction would likely be followed by purification steps including recrystallization.

Benzoylpropionic acids are versatile intermediates in organic synthesis. The carboxylic acid and ketone functionalities allow for a wide range of chemical transformations, making them useful for creating more complex molecules, including various heterocyclic compounds which are known to possess diverse biological activities.[8][10]

Biological Activity and Potential Applications

Currently, there is a lack of specific studies detailing the biological activities or mechanism of action of this compound. However, the activities of structurally related compounds can provide insights into its potential applications.

For instance, a related compound, 3-fluoro-4-methoxybenzoic acid, serves as an intermediate in the synthesis of active pharmaceutical ingredients for conditions like Alzheimer's disease and for creating oxadiazoles with antimicrobial properties.[11] Another related molecule, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (a metabolite of dietary polyphenols), has been shown to regulate oxidative stress and influence muscle fiber composition.[12] Furthermore, indole-3-propionic acid, another propionic acid derivative, is known to play a role in bone metabolism by modulating the NF-κB pathway.[13]

Given these precedents, it is plausible that this compound could be investigated for a range of biological activities, including but not limited to anti-inflammatory, antimicrobial, and neuroprotective effects.

Experimental Protocols

Due to the absence of specific published experimental protocols for this compound, this section provides a generalized workflow for the characterization and preliminary biological screening of a novel chemical entity like this compound.

Physicochemical Characterization

A standard workflow for characterizing a newly synthesized or procured batch of the compound would include:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector to determine the purity of the compound.

  • Identity Confirmation:

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) to accurately determine the melting point and assess thermal stability.

  • Solubility Testing: Determining the solubility in various solvents (e.g., water, DMSO, ethanol) is crucial for preparing stock solutions for biological assays.

G cluster_workflow General Experimental Workflow for Compound Characterization start Compound Procurement/ Synthesis purity Purity Assessment (HPLC) start->purity identity Identity Confirmation (MS, NMR) purity->identity thermal Thermal Analysis (DSC) identity->thermal solubility Solubility Testing thermal->solubility stock Stock Solution Preparation solubility->stock bio_screen Preliminary Biological Screening stock->bio_screen G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Compound CAS 347-63-7 (Hypothetical) Compound->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces

References

Technical Guide: Synthesis and Characterization of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid, a valuable intermediate in organic synthesis and drug discovery. Due to the limited availability of public spectral data for this specific compound, this guide presents a putative synthesis pathway and generalized, yet detailed, experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For comparative purposes, spectral data for the closely related compound, 3-(4-Fluorobenzoyl)propionic acid, is provided. A logical workflow for the synthesis and characterization process is also visualized.

Compound Identification

ParameterValue
Compound Name This compound
CAS Number 347-63-7
Molecular Formula C₁₁H₁₁FO₄
Molecular Weight 226.21 g/mol
Melting Point 168-170 °C
Chemical Structure O=C(O)CCC(=O)c1cc(F)c(OC)cc1

Putative Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound can be achieved via a Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol:
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.5 equivalents) and a suitable inert solvent (e.g., dichloromethane or nitrobenzene).

  • Reagent Addition: A solution of 2-fluoroanisole (1.0 equivalent) and succinic anhydride (1.1 equivalents) in the same inert solvent is added dropwise to the stirred suspension of aluminum chloride at 0-5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Spectral Characterization Protocols

While specific spectral data for this compound is not publicly available, the following protocols outline the standard procedures for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the synthesized compound.

Experimental Protocol:

  • Sample Preparation: Approximately 10-20 mg of the purified solid is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2][3] A small amount of tetramethylsilane (TMS) may be added as an internal standard.[2]

  • Data Acquisition: The NMR tube is placed in the spectrometer.

    • ¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

    • ¹³C NMR: A one-dimensional carbon NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[1]

  • Data Analysis (Expected Signals):

    • ¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and methoxy substituents), the methoxy group protons (a singlet), and the two methylene groups of the propionic acid chain (likely triplets) would be expected. The carboxylic acid proton may appear as a broad singlet.

    • ¹³C NMR: Signals for each unique carbon atom in the molecule would be observed. The carbon atoms bonded to fluorine will show coupling (splitting) in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electrospray Ionization - ESI): The sample solution is introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography.[4][5] The ESI source converts the analyte molecules into gas-phase ions.[4][5] The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6]

  • Data Analysis (Expected Results):

    • Full Scan MS: In positive ion mode, the molecular ion peak [M+H]⁺ at an m/z corresponding to the protonated molecule (C₁₁H₁₂FO₄⁺, expected m/z ≈ 227.07) would be anticipated. In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of ≈ 225.06 would be expected.

    • Tandem MS (MS/MS): Fragmentation analysis of the molecular ion peak would provide structural information by identifying characteristic neutral losses or fragment ions.

Comparative Spectral Data: 3-(4-Fluorobenzoyl)propionic acid

For illustrative purposes, the following table summarizes the known spectral data for the structurally similar compound, 3-(4-Fluorobenzoyl)propionic acid (CAS: 366-77-8).

Spectral Data Type Observed Signals / Peaks
Melting Point 100-102 °C
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Mass Spectrum Data available, typically showing the molecular ion peak.[7]

Disclaimer: This data is for a related but different compound and should be used for comparative and illustrative purposes only.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of a novel chemical compound like this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Reactants (2-Fluoroanisole, Succinic Anhydride) reaction Friedel-Crafts Acylation start->reaction workup Work-up & Extraction reaction->workup purification Purification (Recrystallization) workup->purification product Pure Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis final Structural Confirmation data_analysis->final

Caption: General workflow from synthesis to spectral characterization.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. While direct spectral data is currently scarce in public databases, the outlined protocols for synthesis, NMR spectroscopy, and mass spectrometry offer a robust methodology for researchers to produce and validate this compound in a laboratory setting. The provided workflow and comparative data serve as valuable resources for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this and related molecules.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and assignments for the proton signals of this compound. These predictions are based on the analysis of similar structures, including 3-(4-methoxybenzoyl)propionic acid and compounds containing a 3-fluoro-4-methoxyphenyl moiety.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2'7.85 - 7.95Doublet of doublets (dd)J(H-2', H-6') ≈ 2.0 Hz, J(H-2', F) ≈ 1.5 Hz1H
H-6'7.75 - 7.85Doublet of doublets (dd)J(H-6', H-5') ≈ 8.5 Hz, J(H-6', F) ≈ 11.0 Hz1H
H-5'7.05 - 7.15Triplet (t)J(H-5', H-6') ≈ 8.5 Hz, J(H-5', F) ≈ 8.5 Hz1H
OCH₃3.90 - 4.00Singlet (s)-3H
-CH₂- (α to C=O)3.25 - 3.35Triplet (t)J ≈ 6.5 Hz2H
-CH₂- (β to C=O)2.80 - 2.90Triplet (t)J ≈ 6.5 Hz2H
-COOH12.0 - 12.5Broad Singlet (br s)-1H

Structural and Signal Assignment

The structure of this compound with proton assignments is depicted below. This visualization aids in correlating the predicted spectral data with the molecular structure.

Caption: Molecular structure of this compound with proton numbering.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound is detailed below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a small vial. The choice of solvent is critical and should be one in which the analyte is fully soluble.

  • Once fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • If the solution contains any particulate matter, it should be filtered through a small cotton plug in the pipette during transfer to the NMR tube.

2. NMR Instrument Parameters:

  • The following parameters are typical for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

    • Spectrometer Frequency: 400 MHz

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans (ns): 8-16 scans for a sufficiently concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.

    • Spectral Width: A range of approximately -2 to 14 ppm is typically sufficient to cover the chemical shifts of most organic compounds.

    • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually or using an automated routine.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

The logical workflow for this experimental protocol is illustrated in the following diagram.

G cluster_workflow Experimental Workflow for ¹H NMR Spectroscopy prep Sample Preparation (Dissolution in Deuterated Solvent) transfer Transfer to NMR Tube prep->transfer acquisition Data Acquisition (NMR Spectrometer) transfer->acquisition processing Data Processing (Fourier Transform, Phasing, Calibration) acquisition->processing analysis Spectral Analysis (Integration, Multiplicity, Coupling Constants) processing->analysis

Caption: A typical experimental workflow for acquiring and analyzing a ¹H NMR spectrum.

13C NMR Analysis of Fluorinated Benzoylpropionic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of fluorinated benzoylpropionic acids. These compounds are of significant interest in medicinal chemistry and drug development, and a thorough understanding of their structural characterization by 13C NMR is crucial for advancing research in this area. This document outlines detailed experimental protocols, presents available data, and offers insights into the interpretation of 13C NMR spectra for this class of molecules.

Introduction

Fluorine-containing compounds are increasingly prevalent in pharmaceuticals due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. 3-(Fluorobenzoyl)propionic acid and its derivatives are important building blocks in the synthesis of various biologically active molecules. 13C NMR spectroscopy is a powerful tool for the structural elucidation of these compounds. However, the presence of fluorine introduces complexities, primarily the large one-bond and through-space carbon-fluorine (¹³C-¹⁹F) coupling constants, which can make spectral interpretation challenging. This guide addresses these challenges and provides a framework for the successful 13C NMR analysis of fluorinated benzoylpropionic acids.

Synthesis of Fluorinated Benzoylpropionic Acids

The synthesis of fluorinated benzoylpropionic acids is typically achieved through a Friedel-Crafts acylation reaction. The general scheme involves the reaction of a fluorinated benzene derivative with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

A representative synthesis for 3-(4-fluorobenzoyl)propionic acid is as follows: A suspension of anhydrous aluminum chloride in fluorobenzene is stirred under an inert atmosphere at a reduced temperature (e.g., 10°C)[1]. Succinic anhydride is then added portion-wise. After the addition is complete, the reaction mixture is stirred for a period at low temperature and then gently heated to drive the reaction to completion[1]. The reaction is subsequently quenched by pouring it onto a mixture of crushed ice and hydrochloric acid. The product is then extracted with an organic solvent, followed by back-extraction into an aqueous basic solution. Acidification of the basic extract precipitates the desired 3-(4-fluorobenzoyl)propionic acid, which can be further purified by recrystallization[1]. Similar procedures can be adapted for the synthesis of 2-fluoro and 3-fluoro isomers, starting from the corresponding fluorobenzene.

Experimental Protocols for 13C NMR Analysis

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality 13C NMR spectra.

  • Analyte Concentration: For standard 13C NMR, a concentration of 50-100 mg of the fluorinated benzoylpropionic acid in 0.5-0.7 mL of deuterated solvent is recommended[2]. For more sensitive instruments, lower concentrations may be sufficient.

  • Solvent Selection: The choice of deuterated solvent is important. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. However, for compounds with limited solubility or to avoid overlapping solvent peaks, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. It is crucial that the solvent is free from residual water and other impurities.

  • Internal Standard: Tetramethylsilane (TMS) is the universally recognized internal standard for ¹H and ¹³C NMR in organic solvents, with its chemical shift set to 0.00 ppm. A small amount of TMS should be added to the sample solution.

  • Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is advisable to filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

The acquisition of 13C NMR spectra of fluorinated compounds requires special attention to decoupling techniques to simplify the spectra and improve sensitivity.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better spectral dispersion.

  • Decoupling: Due to the presence of both protons and fluorine, simultaneous ¹H and ¹⁹F decoupling is often necessary to obtain simple singlet signals for each unique carbon atom[3][4][5]. This requires a triple-resonance probe capable of transmitting frequencies for ¹³C, ¹H, and ¹⁹F.

    • ¹H Decoupling: Broadband proton decoupling is standard for most 13C NMR experiments to remove ¹H-¹³C couplings and benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.

    • ¹⁹F Decoupling: Broadband fluorine decoupling is essential to collapse the often large ¹³C-¹⁹F coupling multiplets into singlets. This significantly simplifies the spectrum and improves the signal-to-noise ratio for carbons coupled to fluorine[5].

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with ¹H and ¹⁹F decoupling (e.g., zgdc on Bruker instruments, modified for dual-band decoupling) should be used.

    • Spectral Width: A typical spectral width for ¹³C NMR is around 200-250 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, several hundred to a few thousand scans may be required.

Data Presentation: 13C NMR Chemical Shifts and Coupling Constants

Due to the limited availability of a complete experimental dataset for all positional isomers of fluorinated benzoylpropionic acids in the searched literature, the following table presents a combination of available data for closely related compounds and predicted values based on established substituent effects. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and the coupling constants (J) are in Hertz (Hz).

Compound Carbon Atom Chemical Shift (δ, ppm) C-F Coupling Constant (J, Hz)
3-(Benzoyl)propionic Acid [6]C=O (benzoyl)~198-
C=O (acid)~178-
Cα (to acid)~28-
Cβ (to acid)~33-
C1' (ipso)~137-
C2'/C6' (ortho)~128-
C3'/C5' (meta)~128-
C4' (para)~133-
3-(2-Fluorobenzoyl)propionic Acid C1' (ipso)Predicted: Lower field than benzoylPredicted: ²JCF ~ 20-30 Hz
C2' (fluoro-substituted)Predicted: High field shiftPredicted: ¹JCF ~ 240-260 Hz
C3'Predicted: Lower field shiftPredicted: ³JCF ~ 5-10 Hz
C4'Predicted: Minor shiftPredicted: ⁴JCF ~ 1-3 Hz
C5'Predicted: Minor shiftPredicted: ⁵JCF ~ 0-1 Hz
C6'Predicted: Lower field shiftPredicted: ³JCF ~ 5-10 Hz
3-(3-Fluorobenzoyl)propionic Acid C1' (ipso)Predicted: Minor shiftPredicted: ³JCF ~ 5-10 Hz
C2'Predicted: Lower field shiftPredicted: ³JCF ~ 5-10 Hz
C3' (fluoro-substituted)Predicted: High field shiftPredicted: ¹JCF ~ 240-260 Hz
C4'Predicted: Lower field shiftPredicted: ²JCF ~ 20-30 Hz
C5'Predicted: Minor shiftPredicted: ⁴JCF ~ 1-3 Hz
C6'Predicted: Minor shiftPredicted: ⁵JCF ~ 0-1 Hz
3-(4-Fluorobenzoyl)propionic Acid [7][8]C1' (ipso)~133Predicted: ⁴JCF ~ 1-3 Hz
C2'/C6' (ortho)~131Predicted: ³JCF ~ 5-10 Hz
C3'/C5' (meta)~115Predicted: ²JCF ~ 20-30 Hz
C4' (fluoro-substituted)~165Predicted: ¹JCF ~ 240-260 Hz

Note: Predicted values are based on general trends observed for fluorinated aromatic compounds. Actual experimental values may vary.

Visualization of Experimental Workflow and Structural Relationships

Experimental Workflow for 13C NMR Analysis

The following diagram illustrates the general workflow for the 13C NMR analysis of a synthesized fluorinated benzoylpropionic acid.

experimental_workflow cluster_synthesis Synthesis cluster_nmr 13C NMR Analysis synthesis Friedel-Crafts Acylation (Fluorobenzene + Succinic Anhydride) purification Purification (Recrystallization) synthesis->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent with TMS) purification->sample_prep data_acq Data Acquisition (High-Field NMR with ¹H & ¹⁹F Decoupling) sample_prep->data_acq processing Data Processing (Fourier Transform, Phasing, Baseline Correction) data_acq->processing analysis Spectral Analysis (Chemical Shift and Coupling Constant Determination) processing->analysis

General workflow for synthesis and 13C NMR analysis.

Influence of Fluorine Position on Aromatic 13C Chemical Shifts

This diagram illustrates the expected relative changes in 13C chemical shifts of the aromatic ring carbons upon introduction of a fluorine substituent at the ortho, meta, and para positions of the benzoyl group, compared to the non-fluorinated parent compound.

fluorine_effects cluster_parent Benzoylpropionic Acid cluster_ortho 2-Fluoro cluster_meta 3-Fluoro cluster_para 4-Fluoro C_ipso C-ipso o_C_ipso C-ipso (downfield) C_ipso->o_C_ipso m_C_ipso C-ipso (minor shift) C_ipso->m_C_ipso p_C_ipso C-ipso (minor shift) C_ipso->p_C_ipso C_ortho C-ortho o_C_ortho C-ortho (upfield, ¹JCF) C_ortho->o_C_ortho m_C_ortho C-ortho (downfield) C_ortho->m_C_ortho p_C_ortho C-ortho (downfield) C_ortho->p_C_ortho C_meta C-meta o_C_meta C-meta (downfield) C_meta->o_C_meta m_C_meta C-meta (upfield, ¹JCF) C_meta->m_C_meta p_C_meta C-meta (upfield) C_meta->p_C_meta C_para C-para o_C_para C-para (minor shift) C_para->o_C_para m_C_para C-para (downfield) C_para->m_C_para p_C_para C-para (upfield, ¹JCF) C_para->p_C_para

Predicted fluorine substituent effects on aromatic ¹³C shifts.

Conclusion

The 13C NMR analysis of fluorinated benzoylpropionic acids is an indispensable technique for their structural verification and characterization. While the presence of fluorine introduces challenges in spectral acquisition and interpretation, a systematic approach involving appropriate sample preparation, the use of simultaneous ¹H and ¹⁹F decoupling, and an understanding of the influence of fluorine on chemical shifts and coupling constants enables accurate and reliable analysis. This guide provides a foundational framework for researchers and scientists working with this important class of compounds, facilitating their efforts in drug discovery and development. Further research to establish a comprehensive database of experimental 13C NMR data for a wide range of fluorinated benzoylpropionic acid derivatives would be a valuable contribution to the field.

References

Technical Guide: Mass Spectrometry Analysis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS 347-63-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid. Due to the limited availability of public mass spectrometry data for this specific compound, this document outlines a robust, generalized methodology based on established principles for the analysis of small molecule aromatic carboxylic acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Compound Information

  • Chemical Name: this compound[1]

  • CAS Number: 347-63-7[1]

  • Molecular Formula: C₁₁H₁₁FO₄[1][2]

  • Molecular Weight: 226.21 g/mol [2]

  • Structure: Chemical Structure of this compound

Predicted Mass Spectrometry Data

The following tables summarize the expected key mass-to-charge ratio (m/z) values for the parent compound and its potential fragments under typical Electrospray Ionization (ESI) conditions.

Table 1: Expected Molecular Ions

Ionization ModeAdductPredicted m/zNotes
ESI Positive[M+H]⁺227.0660Protonated molecule
ESI Positive[M+Na]⁺249.0479Sodium adduct
ESI Negative[M-H]⁻225.0517Deprotonated molecule

Table 2: Postulated MS/MS Fragmentation Pattern (from [M+H]⁺ precursor ion)

Based on the structure of this compound, collision-induced dissociation (CID) is expected to yield several characteristic fragment ions. The primary fragmentation pathways would likely involve cleavages at the keto-group and loss of small neutral molecules from the propionic acid side chain.

Predicted Fragment m/zPostulated Lost Neutral FragmentPostulated Fragment Structure/Description
209.0554H₂O (18.0106 Da)Loss of water from the carboxylic acid group.
181.0605H₂O + CO (46.0055 Da)Subsequent loss of carbon monoxide from the 209 m/z fragment.
153.0346C₃H₄O₂ (72.0211 Da)Cleavage of the propionic acid side chain.
135.0448C₄H₆O₃ (102.0317 Da)Cleavage at the benzoyl group, retaining the fluoromethoxy-phenyl moiety.

Experimental Protocols

3.1. Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

  • Aliquoting: Transfer 100 µL of the sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate volume of a working solution of a suitable internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound).

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Injection: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

3.2. Liquid Chromatography (LC)

  • System: A standard Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically effective.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute the analyte. For example, 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3.3. Mass Spectrometry (MS)

  • System: A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an ESI source.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr).

    • Collision Gas: Argon.

Table 3: Example MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound227.1153.00.115
This compound227.1135.00.125
Internal Standard (Example)VariesVaries0.1Varies

Note: Collision energies must be empirically optimized for the specific instrument and compound to achieve the most stable and intense fragment ion signal.

Visualizations

The following diagrams illustrate the general workflow for the described analysis and a postulated fragmentation pathway.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquot p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Cold Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Injection into UHPLC p5->a1 a2 C18 Reversed-Phase Separation a1->a2 a3 ESI Ionization (Positive Mode) a2->a3 a4 MS1: Precursor Ion Isolation (m/z 227.1) a3->a4 a5 MS2: Collision-Induced Dissociation (CID) a4->a5 a6 Fragment Ion Detection (MRM) a5->a6 d1 Chromatogram Integration a6->d1 d2 Standard Curve Generation d1->d2 d3 Quantification of Analyte d2->d3

Caption: General experimental workflow for LC-MS/MS analysis.

G parent [M+H]⁺ m/z 227.1 frag1 Fragment m/z 209.1 parent->frag1 - H₂O frag3 Fragment m/z 153.0 parent->frag3 - C₃H₄O₂ frag2 Fragment m/z 181.1 frag1->frag2 - CO frag4 Fragment m/z 135.0 frag3->frag4 - H₂O

Caption: Postulated fragmentation pathway for m/z 227.1.

References

The Ascendant Role of Fluorinated Benzoyl Moieties in Modern Drug Discovery: A Technical Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount strategy for optimizing drug candidates. Among these, fluorinated benzoyl compounds have garnered significant attention for their ability to modulate the activity of a diverse array of therapeutic targets. This technical guide provides an in-depth analysis of the potential therapeutic applications of fluorinated benzoyl compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into specific examples of their interactions with key biological targets, present quantitative data, detail experimental methodologies, and visualize the intricate signaling pathways they influence.

The Strategic Advantage of the Fluorinated Benzoyl Group

The introduction of a fluorine atom or a trifluoromethyl group onto a benzoyl moiety can profoundly influence a molecule's physicochemical properties. This includes alterations in lipophilicity, metabolic stability, and binding affinity, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. The strong electron-withdrawing nature of fluorine can also modulate the reactivity and binding interactions of the benzoyl group, often leading to enhanced potency and selectivity for its biological target.[1]

Key Therapeutic Targets and Quantitative Analysis

Our investigation highlights several key areas where fluorinated benzoyl compounds have demonstrated significant therapeutic potential, particularly as inhibitors of protein kinases and as ligands for G protein-coupled receptors (GPCRs).

Protein Kinase Inhibition: Targeting the JNK Pathway

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress, inflammation, and apoptosis.[2][3] Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it an attractive target for therapeutic intervention.

While the well-known pan-JNK inhibitor SP600125 is not a fluorinated benzoyl compound, the principles of its characterization provide a framework for evaluating novel inhibitors. The inhibitory activity of compounds against JNK isoforms is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Inhibitory Activity of a Representative Pan-JNK Inhibitor

CompoundJNK IsoformIC50 (nM)
SP600125JNK140
SP600125JNK240
SP600125JNK390

Note: Data for SP600125 is provided as a reference for typical JNK inhibitor potency.[4]

A highly relevant class of fluorinated benzoyl compounds in kinase research is the 5'-(p-fluorosulfonyl)benzoyl adenosine (FSBA) and its derivatives. FSBA acts as an ATP analog and has been instrumental as a probe for the ATP-binding site of various kinases.[5][6] Its fluorosulfonylbenzoyl moiety can covalently modify key lysine residues within the kinase active site, leading to irreversible inhibition.

Table 2: Application of a Fluorinated Benzoyl Compound as a Kinase Probe

CompoundTarget ClassMechanism of Action
5'-(p-fluorosulfonyl)benzoyl adenosine (FSBA)Protein KinasesCovalent modification of active site lysine

Further research is focused on developing more selective and therapeutically viable fluorinated benzoyl kinase inhibitors.

G Protein-Coupled Receptor (GPCR) Modulation

Fluorinated benzoyl groups have also been incorporated into ligands for GPCRs, a large family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. The fluorination of benzoyl moieties in GPCR ligands can influence their binding affinity and functional activity.

Experimental Protocols: A Guide to Key Assays

The characterization of fluorinated benzoyl compounds as therapeutic agents relies on a suite of robust experimental protocols. Below are detailed methodologies for key assays.

In Vitro JNK Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant JNK enzyme (JNK1, JNK2, or JNK3)

  • Substrate (e.g., ATF2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (fluorinated benzoyl derivative)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[7]

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, combine the recombinant JNK enzyme, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol, which involves a two-step addition of reagents to deplete unused ATP and then convert ADP to ATP for detection via a luciferase-based reaction.[7]

  • Record the luminescence signal, which is proportional to the ADP concentration and thus the kinase activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for JNK Inhibition: Western Blot Analysis of c-Jun Phosphorylation

This method assesses the ability of a compound to inhibit JNK activity within a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.[4][8]

Materials:

  • Cultured cells (e.g., HeLa or Jurkat)

  • Test compound

  • JNK agonist (e.g., Anisomycin or TNF-α)[8]

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-c-Jun (Ser73), anti-total c-Jun

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).

  • Stimulate the cells with a JNK agonist for a short period (e.g., 15-30 minutes) to induce JNK activation and c-Jun phosphorylation.[8]

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the primary antibody against phospho-c-Jun, followed by the HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescence detection system.

  • Strip the membrane and re-probe with an antibody against total c-Jun to normalize for protein loading.

  • Quantify the band intensities and calculate the percentage of inhibition of c-Jun phosphorylation at each compound concentration.

Visualizing the JNK Signaling Pathway

To understand the context in which fluorinated benzoyl JNK inhibitors act, it is crucial to visualize the JNK signaling pathway. The following diagram, generated using the DOT language for Graphviz, illustrates the key components of this pathway.

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_tf Transcription Factors cluster_response Cellular Response UV Radiation UV Radiation ASK1 ASK1 UV Radiation->ASK1 MEKK1 MEKK1 UV Radiation->MEKK1 MLK3 MLK3 UV Radiation->MLK3 Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1)->ASK1 Cytokines (TNF-α, IL-1)->MEKK1 Cytokines (TNF-α, IL-1)->MLK3 ROS ROS ROS->ASK1 ROS->MEKK1 ROS->MLK3 MKK4 MKK4 ASK1->MKK4 MEKK1->MKK4 MKK7 MKK7 MLK3->MKK7 JNK JNK MKK4->JNK MKK7->JNK c-Jun c-Jun JNK->c-Jun ATF2 ATF2 JNK->ATF2 Apoptosis Apoptosis c-Jun->Apoptosis Inflammation Inflammation c-Jun->Inflammation Proliferation Proliferation c-Jun->Proliferation ATF2->Apoptosis ATF2->Inflammation ATF2->Proliferation Fluorinated_Benzoyl_Inhibitor Fluorinated_Benzoyl_Inhibitor Fluorinated_Benzoyl_Inhibitor->JNK

Caption: The JNK signaling cascade.

The following diagram illustrates a typical experimental workflow for characterizing a novel fluorinated benzoyl JNK inhibitor.

JNK_Inhibitor_Workflow start Start: Fluorinated Benzoyl Compound Synthesis in_vitro In Vitro Kinase Assay (e.g., ADP-Glo) start->in_vitro ic50 Determine IC50 in_vitro->ic50 cell_assay Cell-Based Assay (e.g., Western Blot for p-c-Jun) ic50->cell_assay Potent Compounds target_engagement Confirm Target Engagement in Cells cell_assay->target_engagement downstream Assess Downstream Functional Effects (e.g., Apoptosis Assay) target_engagement->downstream lead_opt Lead Optimization downstream->lead_opt

Caption: JNK inhibitor characterization workflow.

Conclusion and Future Directions

Fluorinated benzoyl compounds represent a promising class of molecules with significant potential for the development of novel therapeutics. Their ability to potently and selectively modulate the activity of key biological targets, such as protein kinases, underscores their importance in modern drug discovery. The methodologies and data presented in this guide provide a solid foundation for researchers to explore and unlock the full therapeutic potential of this versatile chemical scaffold. Future research will undoubtedly uncover new targets and applications for fluorinated benzoyl derivatives, further solidifying their role in the advancement of medicine.

References

Unraveling the Functional Profile of 3-(3-Fluoro-4-methoxybenzoyl)propionic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Fluoro-4-methoxybenzoyl)propionic acid is a chemical compound with limited publicly available data regarding its specific mechanism of action, biological targets, and quantitative pharmacological profile. This document summarizes the current state of knowledge based on existing information and explores the activities of structurally related molecules to provide potential avenues for future research. Due to the absence of specific experimental data for the title compound, this guide will highlight the known biological activities of similar chemical structures, with the critical caveat that these activities are not confirmed for this compound.

Introduction

This compound is a synthetic organic compound.[1][2] Its chemical structure, featuring a fluorinated and methoxylated benzene ring attached to a butanoic acid chain via a ketone, suggests potential for biological activity. However, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of its specific pharmacological properties. This guide serves to collate the available information and propose potential research directions based on the analysis of analogous compounds.

Physicochemical Properties

PropertyValueReference
CAS Number347-63-7[1][2][3]
Molecular FormulaC11H11FO4[1][2][3]
Molecular Weight226.21 g/mol [1][3]
Melting Point168-170°C[3]
Hazard IdentificationIrritant[2][3][4]

Analysis of Structurally Similar Compounds

In the absence of direct data, examining the mechanism of action of structurally related compounds can offer insights into potential biological activities.

3-(4-Fluorobenzoyl)propionic acid

This compound, differing by the absence of the methoxy group and a different fluorine position, is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and pain-related conditions.[5] It serves as a building block for creating more complex molecules with potential anti-inflammatory and analgesic effects.[5]

3-(4-Methoxybenzoyl)propionic acid

This analog, lacking the fluorine atom, is a significant intermediate in heterocyclic chemistry.[6] It is utilized in the synthesis of various biologically active five-membered heterocycles, such as butenolides, pyrrolones, oxadiazoles, and triazoles.[6] This suggests that the core benzoylpropionic acid scaffold can be a precursor for compounds with diverse pharmacological activities.

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)

HMPA, also known as dihydroferulic acid, shares the propionic acid and methoxy-substituted phenyl group, though with a hydroxyl group instead of a fluoro group and a direct linkage instead of a ketone. Studies on HMPA have shown that it can regulate oxidative stress and influence muscle fiber composition.[7][8]

Key Findings on HMPA:

  • Reduces Oxidative Stress: HMPA administration has been shown to decrease plasma reactive oxygen metabolites.[7][8]

  • Modulates Antioxidant Pathways: It can influence the mRNA abundance of antioxidant enzymes such as Sod1 and Nqo1.[7][8]

  • Influences Muscle Physiology: HMPA may promote the formation of fast-twitch muscle fibers and potentially activate the IGF-1 pathway, which is crucial for muscle growth and hypertrophy.[7][8] Furthermore, it may enhance mitochondrial biogenesis through the Sirt1 and Nrf1 signaling pathways.[7][8]

The following diagram illustrates a potential experimental workflow for assessing the effects of a compound like HMPA on muscle physiology, based on the described studies.

G compound Compound Administration (e.g., HMPA) exercise Exhaustive Exercise compound->exercise sedentary Sedentary compound->sedentary control Vehicle Control control->exercise control->sedentary analysis_ox Oxidative Stress Analysis (Plasma Metabolites, Antioxidant Enzymes) exercise->analysis_ox analysis_mhc Muscle Fiber Analysis (Myosin Heavy Chain Expression, Signaling Pathways - IGF-1, Sirt1/Nrf1) exercise->analysis_mhc sedentary->analysis_ox sedentary->analysis_mhc

Caption: Hypothetical workflow for studying in vivo effects on oxidative stress and muscle composition.

Postulated Research Directions

Given the lack of specific data for this compound, the following experimental avenues could be pursued to elucidate its mechanism of action. The logical flow for such an investigation is outlined below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Elucidation cluster_2 In Vivo Validation A Compound Synthesis and Purification B In Vitro Target Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) A->B C Cell-Based Assays (e.g., Reporter Gene, Second Messenger) B->C D Identification of Primary Target(s) C->D E Downstream Signaling Pathway Analysis (e.g., Western Blot, qPCR) D->E F Animal Model of Disease (e.g., Inflammation, Pain) E->F G Pharmacokinetic and Pharmacodynamic Studies F->G

Caption: A logical workflow for the pharmacological characterization of a novel compound.

Conclusion

Currently, there is a significant deficit of publicly available information regarding the specific mechanism of action of this compound. While the analysis of structurally similar compounds provides some context, suggesting potential roles as a synthetic intermediate for anti-inflammatory or other biologically active molecules, these remain speculative. Definitive characterization of its pharmacological profile will require dedicated experimental investigation. The workflows and insights from related compounds presented in this guide offer a foundational framework for initiating such research.

References

Technical Guide: Solubility Profile of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-Fluoro-4-methoxybenzoyl)propionic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility is a critical first step in any experimental design, including reaction chemistry, formulation development, and biological screening. Solubility, a key physicochemical parameter, influences a compound's bioavailability, processability, and overall utility in a laboratory setting. This guide provides a predictive overview of its solubility and details the experimental protocols required for its quantitative determination.

Predicted Solubility Profile

Based on its chemical structure, which features a polar carboxylic acid group and a substituted aromatic ring, we can predict the qualitative solubility of this compound. The presence of the carboxylic acid moiety suggests that its solubility will be highly dependent on the pH of aqueous solutions and its ability to act as a hydrogen bond donor and acceptor.

Table 1: Predicted Qualitative Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
Water (neutral pH)Polar ProticSparingly SolubleThe polar carboxylic acid group will contribute to some water solubility, but the larger, non-polar aromatic portion of the molecule will limit it.
Aqueous NaOH (pH > 8)Basic AqueousSolubleAs a carboxylic acid, the compound will be deprotonated by a base to form a highly polar and water-soluble carboxylate salt.
Aqueous HCl (pH < 2)Acidic AqueousSparingly SolubleIn acidic conditions, the carboxylic acid will remain protonated, and solubility is expected to be similar to or less than in neutral water.
EthanolPolar ProticSolubleThe hydroxyl group of ethanol can form hydrogen bonds with the carboxylic acid, and its alkyl chain can interact with the non-polar part of the molecule.
MethanolPolar ProticSolubleSimilar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the compound.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many organic compounds, including carboxylic acids.
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the compound.
AcetonePolar AproticModerately SolubleAcetone is less polar than DMSO and DMF but should still be able to dissolve the compound to a reasonable extent.
Dichloromethane (DCM)Non-polarSparingly to InsolubleThe high polarity of the carboxylic acid group will likely make it poorly soluble in non-polar solvents like DCM.
HexanesNon-polarInsolubleThe compound's polarity is too high for it to be soluble in a non-polar aliphatic solvent like hexanes.

Note: These predictions are qualitative and must be confirmed by experimental measurement.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] This protocol outlines the steps to quantify the solubility of this compound.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS at various pH levels, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[2][3]

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.[4]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the undissolved solid from the saturated solution, withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot using a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at high speed, and the supernatant can be carefully collected.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

    • Calculate the concentration of the saturated solution using the calibration curve and the dilution factor. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

3.3. Data Reporting

  • Solubility should be reported in units such as mg/mL or mol/L.

  • The temperature at which the measurement was performed must be specified.[1]

  • For aqueous solutions, the pH of the final saturated solution should be measured and reported.[3]

  • The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as a mean with the standard deviation.[2]

Visualizations

4.1. Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add Excess Solid to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent agitate Agitate at Constant Temperature (24-48h) add_solvent->agitate separate Separate Solid/Liquid (Centrifuge or Filter) agitate->separate quantify Quantify Concentration (e.g., HPLC) separate->quantify report Report Solubility (mg/mL or M) quantify->report G cluster_physchem Physicochemical Profiling cluster_solid_state Solid-State Characterization cluster_decision Decision Making compound New Chemical Entity solubility Solubility (Aqueous & Organic) compound->solubility lipophilicity Lipophilicity (LogP/LogD) compound->lipophilicity pka pKa Determination compound->pka stability Chemical Stability (pH, Temp, Light) compound->stability crystal Crystallinity & Polymorphism (XRPD, DSC) compound->crystal go_nogo Proceed to Further Studies? solubility->go_nogo lipophilicity->go_nogo pka->go_nogo stability->go_nogo crystal->go_nogo

References

Technical Guide: Melting Point of 3-(3-Fluoro-4-methoxybenzoyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 3-(3-fluoro-4-methoxybenzoyl)propanoic acid, a key physicochemical property for substance identification and purity assessment. This document outlines reported melting point data, detailed experimental protocols for its determination, and a logical workflow for verification.

Compound Identification

  • Systematic Name: 3-(3-Fluoro-4-methoxybenzoyl)propanoic acid

  • Synonyms: 3-(3-Fluoro-4-methoxybenzoyl)propionic acid, 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid, 3-Fluoro-4-methoxy-γ-oxobenzenebutyoric acid[1][2]

  • CAS Number: 347-63-7[1][2][3][4]

  • Molecular Formula: C₁₁H₁₁FO₄[1][2]

  • Molecular Weight: 226.20 g/mol [2][3]

Quantitative Data: Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from a solid to a liquid. Impurities typically depress and broaden the melting range. The reported melting point for 3-(3-Fluoro-4-methoxybenzoyl)propanoic acid from various suppliers is summarized below.

Data SourceMelting Point (°C)Notes
Apollo Scientific169-173 °C[3]
Matrix Scientific168-170 °C
Chemdad Co.167-171 °C(literature value)[2]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for determining the melting point of a solid organic compound.[4] This protocol describes the use of a modern digital melting point apparatus, which offers precise temperature control and observation.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

  • Sample of 3-(3-Fluoro-4-methoxybenzoyl)propanoic acid

Procedure:

  • Sample Preparation:

    • Ensure the sample of 3-(3-Fluoro-4-methoxybenzoyl)propanoic acid is completely dry, as moisture can act as an impurity and affect the melting range.[5]

    • If the sample consists of large crystals, gently grind it into a fine powder using a clean, dry mortar and pestle. This ensures uniform heat transfer.[4]

    • Load the sample into a capillary tube by pressing the open end into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[5]

  • Initial (Rapid) Determination:

    • To save time, a preliminary rapid determination is often performed to establish an approximate melting point.[2]

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a fast heating rate (e.g., 10-20 °C per minute).

    • Record the approximate temperature at which the sample melts.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.[3]

    • Insert a new capillary tube with a fresh sample.

    • Set the starting temperature to about 15-20 °C below the expected melting point.

    • Set the heating rate to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[6][7]

    • Observe the sample closely through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal disappears (completion of melting).[3][6]

    • The two recorded temperatures constitute the melting range (e.g., 168-170 °C).

  • Confirmation:

    • For reliable results, repeat the accurate determination at least once more with a fresh sample to ensure consistency.[6]

Verification and Purity Assessment Workflow

The following diagram illustrates the logical workflow for determining and verifying the melting point of a compound like 3-(3-Fluoro-4-methoxybenzoyl)propanoic acid and using this data to assess its purity.

MeltingPointWorkflow start Start: Obtain Sample prep Sample Preparation (Dry and Grind) start->prep load_capillary Load Capillary Tube (2-3 mm height) prep->load_capillary rapid_mp Rapid Melting Point (Fast Heat Rate) load_capillary->rapid_mp cool_down Cool Apparatus (>20°C below approx. MP) rapid_mp->cool_down accurate_mp Accurate Melting Point (Slow Heat Rate: 1-2°C/min) cool_down->accurate_mp record_range Record Melting Range (First liquid to last solid) accurate_mp->record_range compare Compare with Literature Value record_range->compare pure Conclusion: Pure Sample (Sharp range, matches literature) compare->pure Match & Sharp impure Conclusion: Impure Sample (Broad/depressed range) compare->impure No Match or Broad end End pure->end impure->end

Melting Point Determination and Purity Assessment Workflow.

References

Benzoylpropionic Acids in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylpropionic acid and its derivatives represent a significant class of compounds in medicinal chemistry, most notably recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs). The archetypal member of this class is ketoprofen, a widely used anti-inflammatory, analgesic, and antipyretic agent. The core structure, characterized by a benzoyl moiety attached to a propionic acid backbone, has proven to be a versatile scaffold for the development of therapeutic agents with a range of biological activities.[1] This technical guide provides a comprehensive review of the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols related to benzoylpropionic acids in medicinal chemistry, with a focus on their anti-inflammatory and anticancer properties.

Synthesis of Benzoylpropionic Acid Derivatives

The synthesis of benzoylpropionic acids typically involves Friedel-Crafts acylation as a key step. The parent compound, 3-benzoylpropionic acid, can be synthesized by the reaction of benzene with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[2][3]

A general synthetic scheme is as follows:

  • Friedel-Crafts Acylation: Benzene (or a substituted benzene derivative) is reacted with succinic anhydride in the presence of anhydrous aluminum chloride (AlCl3). The reaction mixture is typically heated and stirred.[3]

  • Hydrolysis: After the acylation reaction, the intermediate complex is hydrolyzed, usually with water and an acid (e.g., hydrochloric acid), to yield the desired benzoylpropionic acid.[3]

  • Purification: The crude product is then purified, often by recrystallization from a suitable solvent.[3]

Derivatives of benzoylpropionic acid can be synthesized by utilizing substituted benzenes or by further chemical modifications of the parent compound. For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid, like ketoprofen, can be synthesized through multi-step reaction sequences.[4] The carboxylic acid group of the propionic acid moiety can also be converted to various functional groups, such as esters, amides, or oxadiazoles, to modulate the compound's pharmacokinetic and pharmacodynamic properties.[5]

Mechanism of Action

The biological activities of benzoylpropionic acid derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. However, emerging research has also elucidated COX-independent mechanisms, particularly in the context of their anticancer effects.

Anti-inflammatory and Analgesic Activity: COX Inhibition

The anti-inflammatory and analgesic effects of most benzoylpropionic acid derivatives are a direct result of their inhibition of COX-1 and COX-2 enzymes.[6] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[7]

dot

Carrageenan_Paw_Edema_Workflow Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Compound_Admin Compound Administration (e.g., oral, i.p.) Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (subplantar) Compound_Admin->Carrageenan_Injection 1 hour post-dose Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement at 0, 1, 2, 3, 4 hours Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis

References

Methodological & Application

Synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid. This compound is a valuable building block in medicinal chemistry and drug discovery, primarily serving as a key intermediate in the synthesis of various biologically active molecules. The synthetic route described herein is based on the well-established Friedel-Crafts acylation reaction, a robust and widely used method for the formation of carbon-carbon bonds with aromatic rings. This protocol offers a comprehensive guide for researchers, including a detailed reaction mechanism, step-by-step experimental procedures, and characterization data.

Introduction and Applications

This compound is a substituted aromatic keto acid. The presence of the fluoro and methoxy groups on the phenyl ring, combined with the carboxylic acid functionality, makes it a versatile scaffold for the synthesis of a wide range of more complex molecules. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Key Applications:

  • Intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The core structure of this compound is found in several potent NSAIDs. The propionic acid moiety is a classic pharmacophore for this class of drugs.

  • Precursor for Antiviral and Antifungal Agents: Derivatives of fluorinated benzoic acids have shown promise in the development of novel antiviral and antifungal therapies. The unique electronic properties imparted by the fluorine atom can lead to enhanced biological activity.

  • Building Block for Heterocyclic Synthesis: The keto-acid functionality allows for a variety of chemical transformations, making it a useful starting material for the synthesis of diverse heterocyclic compounds, which are prevalent in many pharmaceutical agents.

Synthesis of this compound

The synthesis of this compound is achieved via a Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 2-Fluoroanisole p1 This compound r1->p1 Acylation at para-position to methoxy group r2 Succinic Anhydride r2->p1 re1 Anhydrous AlCl₃ (Lewis Acid) re1->p1 Catalyst re2 Inert Solvent (e.g., Dichloromethane) re2->p1 Reaction Medium

Caption: Reaction scheme for the synthesis of this compound.

Predicted Regioselectivity

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The fluorine atom (-F) is a deactivating group but is also ortho, para-directing. In 2-fluoroanisole, the powerful activating effect of the methoxy group will dominate, directing the incoming electrophile primarily to the position para to it (C5), which is also meta to the fluorine atom.

Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation of substituted anisoles.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
2-FluoroanisoleC₇H₇FO126.131.0
Succinic AnhydrideC₄H₄O₃100.071.1
Anhydrous Aluminum ChlorideAlCl₃133.342.2
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, as solvent
Hydrochloric Acid (HCl)HCl36.462 M aqueous solution
Deionized WaterH₂O18.02-
Anhydrous Sodium SulfateNa₂SO₄142.04-
Equipment
  • Three-necked round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Reaction Procedure

G start Start setup Set up a dry three-necked flask with a stirrer, dropping funnel, and reflux condenser. start->setup charge_alcl3 Charge the flask with anhydrous AlCl₃ and anhydrous DCM under an inert atmosphere (e.g., N₂). setup->charge_alcl3 cool Cool the suspension to 0-5 °C in an ice bath. charge_alcl3->cool add_succinic Add succinic anhydride portion-wise to the stirred suspension. cool->add_succinic add_anisole Dissolve 2-fluoroanisole in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes. add_succinic->add_anisole react Allow the reaction to warm to room temperature and stir for 12-18 hours. add_anisole->react quench Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. react->quench extract Transfer to a separatory funnel and extract the aqueous layer with DCM (3x). quench->extract wash Combine the organic layers and wash with water, then brine. extract->wash dry Dry the organic layer over anhydrous Na₂SO₄. wash->dry concentrate Filter and concentrate the solution under reduced pressure using a rotary evaporator. dry->concentrate purify Purify the crude product by recrystallization (e.g., from a mixture of ethyl acetate and hexanes). concentrate->purify characterize Dry the purified product under vacuum and characterize. purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (2.2 eq.) and 150 mL of anhydrous dichloromethane (DCM). Cool the resulting suspension to 0-5 °C using an ice bath.

  • To the stirred suspension, add succinic anhydride (1.1 eq.) in small portions, ensuring the temperature remains below 10 °C.

  • Dissolve 2-fluoroanisole (1.0 eq.) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the 2-fluoroanisole solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir vigorously until all the aluminum salts dissolve.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with 50 mL portions of DCM.

  • Combine the organic extracts and wash sequentially with 100 mL of deionized water and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to afford this compound as a crystalline solid.

Data Presentation

Table 1: Physicochemical Properties and Expected Data for this compound

PropertyValue
CAS Number 347-63-7
Molecular Formula C₁₁H₁₁FO₄
Molecular Weight 226.20 g/mol
Appearance White to off-white solid
Melting Point 168-170 °C[1]
Expected Yield 70-85% (based on analogous reactions)
Solubility Soluble in methanol, ethyl acetate; sparingly soluble in water

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons, methylene protons of the propionic acid chain, and the methoxy group protons.
¹³C NMR Resonances for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons (showing C-F coupling), methylene carbons, and the methoxy carbon.
IR (cm⁻¹) Characteristic peaks for O-H (carboxylic acid), C=O (ketone and carboxylic acid), C-O (ether), and C-F stretching.
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride is an efficient and reliable method for producing this valuable intermediate. The provided protocol, based on well-established chemical principles, offers a clear pathway for its laboratory-scale preparation. The versatility of this compound as a building block in the synthesis of pharmaceuticals underscores the importance of this synthetic procedure for the drug discovery and development community. Proper adherence to safety protocols is essential for the successful and safe execution of this synthesis.

References

Application Notes and Protocols: Synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reaction Scheme

The synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid proceeds via the reaction of 2-fluoroanisole with succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Figure 1: Reaction scheme for the Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride.

Experimental Protocol

This protocol is adapted from the successful synthesis of the structurally similar compound, 3-(4-methoxybenzoyl)propionic acid.[3][4] Researchers should consider this as a starting point and may need to optimize conditions based on experimental observations.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel

  • Heating mantle or oil bath

  • Ice bath

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

  • 2-Fluoroanisole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Activated charcoal

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask, combine 2-fluoroanisole and succinic anhydride. The molar ratio of 2-fluoroanisole to succinic anhydride should be in excess for the aromatic compound to also serve as the solvent. A starting point is a 2:1 molar ratio.

  • Catalyst Addition: While stirring the mixture, slowly and cautiously add anhydrous aluminum chloride in portions. A molar ratio of approximately 2.1 equivalents of AlCl₃ relative to succinic anhydride is recommended.[3][4] The addition is exothermic and will result in the evolution of HCl gas, so it should be performed in a well-ventilated fume hood.

  • Reaction: After the addition of the catalyst is complete, heat the reaction mixture to reflux. The optimal reaction time may vary, but a duration of 4 hours can be used as a starting point, as established for the analogous non-fluorinated compound.[3][4] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: a. After the reaction is complete, cool the mixture in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of cold water to decompose the aluminum chloride complex. This is a highly exothermic process. c. To the quenched mixture, add concentrated hydrochloric acid to dissolve any remaining aluminum salts. d. The excess 2-fluoroanisole can be removed by steam distillation.

  • Purification: a. The crude product can be purified by dissolving it in a 5% aqueous sodium carbonate solution. b. Treat the solution with activated charcoal to remove colored impurities and then filter. c. Acidify the filtrate with concentrated hydrochloric acid to precipitate the this compound. d. Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. e. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture. The melting point of this compound is reported to be 168-170 °C.[5]

Quantitative Data

The following table summarizes the suggested stoichiometry and reaction parameters based on the protocol for the synthesis of 3-(4-methoxybenzoyl)propionic acid.[3][4]

Reactant/Catalyst/SolventMolecular Weight ( g/mol )Molar EquivalentsSuggested Quantity (for 20 mmol scale)
Succinic Anhydride100.071.02.0 g
2-Fluoroanisole126.13(Used as solvent)10 mL
Aluminum Chloride133.342.16.0 g
Reaction Parameters
Temperature Reflux
Time 4 hours
Reported Yield (Analog) 55%

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Friedel_Crafts_Acylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine 2-Fluoroanisole and Succinic Anhydride catalyst 2. Add Anhydrous AlCl3 reactants->catalyst reflux 3. Heat to Reflux catalyst->reflux quench 4. Quench with Cold Water reflux->quench acidify 5. Add Concentrated HCl quench->acidify steam_distill 6. Steam Distill Excess 2-Fluoroanisole acidify->steam_distill dissolve 7. Dissolve in Na2CO3 Solution steam_distill->dissolve charcoal 8. Treat with Activated Charcoal dissolve->charcoal precipitate 9. Acidify with HCl to Precipitate charcoal->precipitate filter_dry 10. Filter, Wash, and Dry Product precipitate->filter_dry

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The mechanism of the Friedel-Crafts acylation involves several key steps, beginning with the activation of the acylating agent by the Lewis acid catalyst to form a highly electrophilic acylium ion. This is followed by the electrophilic attack on the aromatic ring and subsequent rearomatization.

Friedel_Crafts_Mechanism cluster_mechanism Reaction Mechanism cluster_workup_logic Work-up Logic step1 1. Formation of Acylium Ion Electrophile (Succinic Anhydride + AlCl3) step2 2. Electrophilic Attack by 2-Fluoroanisole on Acylium Ion step1->step2 step3 3. Formation of Sigma Complex (Arenium Ion Intermediate) step2->step3 step4 4. Deprotonation and Rearomatization step3->step4 step5 5. Formation of AlCl3-Ketone Complex step4->step5 hydrolysis Hydrolysis of AlCl3-Ketone Complex (Addition of Water) step5->hydrolysis Leads to product_release Release of the Final Product hydrolysis->product_release

Caption: Key mechanistic steps of the Friedel-Crafts acylation.

Conclusion

The Friedel-Crafts acylation provides a direct and effective method for the synthesis of this compound. The protocol detailed in this application note, based on a well-established procedure for a closely related analog, offers a reliable starting point for researchers. Optimization of reaction conditions may be necessary to account for the electronic effects of the fluorine substituent on the aromatic ring. Careful execution of the experimental procedure and purification steps should yield the desired product for further applications in drug discovery and development.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-(3-Fluoro-4-methoxybenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid as a key starting material in the synthesis of bioactive heterocyclic compounds. The primary focus is on the synthesis of pyridazin-3(2H)-one derivatives, a class of compounds renowned for their diverse pharmacological activities.

Introduction to Pyridazin-3(2H)-ones

Pyridazin-3(2H)-one derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The inherent structural features of the pyridazinone ring allow for a wide range of chemical modifications, leading to a diverse array of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents, exhibiting properties such as antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] The incorporation of a fluoro-substituted phenyl ring, as provided by this compound, can significantly enhance the pharmacological profile of the resulting pyridazinone derivatives.

Synthesis of 6-(3-Fluoro-4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

The most prominent application of this compound in heterocyclic synthesis is its conversion to the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-one derivative through condensation with hydrazine hydrate. This reaction provides a straightforward and efficient route to this important heterocyclic scaffold.

General Reaction Scheme

The synthesis involves a cyclocondensation reaction between the γ-keto acid (this compound) and hydrazine hydrate, typically carried out in a suitable solvent under reflux.

G cluster_product Product reactant1 This compound reaction Reflux (e.g., Ethanol) reactant1->reaction + reactant2 Hydrazine Hydrate (NH2NH2·H2O) reactant2->reaction product 6-(3-Fluoro-4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one reaction->product

Caption: General reaction scheme for the synthesis of 6-(3-Fluoro-4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

Experimental Protocol

This protocol is a representative example based on general procedures for the synthesis of similar pyridazinone derivatives.[4][5]

Materials:

  • This compound

  • Hydrazine hydrate (80% or higher)

  • Ethanol (or other suitable solvent like acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Standard work-up and purification equipment (beakers, separatory funnel, filtration apparatus, recrystallization solvents)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Pour the residue into cold water to induce precipitation.

  • Filter the crude product, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to afford the pure 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

Quantitative Data

The following table summarizes typical data for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones based on analogous reactions. The exact values for the title compound may vary.

ParameterValueReference
Yield 70-90%[4][5]
Melting Point Varies (typically >150 °C)[4]
Appearance White to off-white solid[4]

Biological Activities of Resulting Pyridazinones

Pyridazinone derivatives synthesized from 3-aroylpropionic acids have demonstrated a wide spectrum of biological activities. The presence of the 3-fluoro-4-methoxyphenyl moiety is anticipated to modulate these activities.

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal properties of pyridazinone derivatives.[1][6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

The following table summarizes the antimicrobial activity of some pyridazinone derivatives against various microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound TypeS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Pyridazinone Derivative A16>12816[2]
Pyridazinone Derivative B>12864>128[2]
Fluoro-substituted PyridazinoneActiveActiveNot Reported[6]
Anticancer Activity

Pyridazinone-based compounds have emerged as promising anticancer agents, with some derivatives showing potent activity against various cancer cell lines.[2][7] One of the key mechanisms of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical component in tumor angiogenesis.

G cluster_workflow Synthetic Workflow start This compound step1 Cyclocondensation with Hydrazine Hydrate start->step1 product 6-(3-Fluoro-4-methoxyphenyl)- 4,5-dihydropyridazin-3(2H)-one step1->product step2 Biological Screening product->step2 activity Antimicrobial & Anticancer Activity step2->activity G cluster_pathway VEGFR-2 Signaling Pathway Inhibition ligand VEGF receptor VEGFR-2 ligand->receptor downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) receptor->downstream pyridazinone Pyridazinone Derivative (Inhibitor) pyridazinone->receptor Inhibition cellular_response Angiogenesis, Cell Proliferation, Cell Migration downstream->cellular_response

References

HPLC analytical method for 3-(3-Fluoro-4-methoxybenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method for the quantitative analysis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid has been developed. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results. The method utilizes reversed-phase chromatography, which is suitable for the separation of aromatic carboxylic acids.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₁FO₄
Molecular Weight226.21 g/mol [1][2]
Melting Point167-171 °C[2][3]
AppearanceWhite to off-white solid[3]

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound. The addition of an acid to the mobile phase is crucial for achieving good peak shape and retention by suppressing the ionization of the carboxylic acid group.[4][5][6]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Run Time 10 minutes

Method Validation Summary

The developed method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes the key validation parameters.

ParameterResult
Retention Time (t_R_) Approximately 4.5 min
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Reagents and Materials
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (AR grade)

  • Methanol (HPLC grade, for cleaning)

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the concentration range of 1 - 100 µg/mL.

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. For drug substance analysis, a simple dissolution in the mobile phase is sufficient. For more complex matrices, extraction techniques may be necessary.[7][8]

  • Accurately weigh a portion of the sample containing the analyte of interest.

  • Dissolve the sample in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Caution: Avoid using protic solvents like methanol as the primary sample diluent, as this may lead to esterification of the carboxylic acid analyte.[9]

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Standard Weigh Reference Standard Standard_Dissolve Dissolve in Diluent Standard->Standard_Dissolve Sample Weigh Sample Sample_Dissolve Dissolve/Extract Sample Sample->Sample_Dissolve Standard_Dilute Prepare Working Standards Standard_Dissolve->Standard_Dilute Sample_Filter Filter Sample Extract Sample_Dissolve->Sample_Filter Inject Inject Sample/Standard Standard_Dilute->Inject Calibrate Generate Calibration Curve Standard_Dilute->Calibrate Sample_Filter->Inject HPLC_System HPLC System Ready HPLC_System->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols: 3-(3-Fluoro-4-methoxybenzoyl)propionic acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct application of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid in material science is not extensively documented in publicly available literature. The following application notes and protocols are based on the known chemical properties of the compound and its structural analogues. These are intended to serve as a foundational guide for researchers and scientists exploring its potential uses in material development and are presented as hypothetical research directions.

Compound Overview and Properties

This compound is a substituted aromatic ketone and carboxylic acid. Its chemical structure, featuring a fluorinated and methoxylated phenyl ring attached to a propionic acid moiety, suggests its potential as a versatile building block in the synthesis of functional materials. The presence of multiple functional groups allows for a variety of chemical modifications and incorporation into polymeric or molecular structures.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 347-63-7 [1][2]
Molecular Formula C₁₁H₁₁FO₄ [1][3]
Molecular Weight 226.21 g/mol [1][3]
Melting Point 168-171 °C [1][3]
Appearance Solid
Solubility Information not widely available, likely soluble in organic solvents like DMSO, DMF, and alcohols.

| Hazard Identification | Irritant. Causes skin and serious eye irritation. May cause respiratory irritation. |[1] |

Potential Applications in Material Science

Based on its chemical structure, this compound could be investigated for the following applications in material science:

  • Monomer for Specialty Polymers: The carboxylic acid functionality allows it to be used as a monomer for the synthesis of polyesters and polyamides through condensation polymerization. The resulting polymers would incorporate the fluorinated methoxybenzoyl group, which could impart desirable properties such as thermal stability, altered solubility, and specific optical or electronic characteristics.

  • Surface Modification Agent: The carboxylic acid group can be used to anchor the molecule onto various substrates, including metal oxides (e.g., TiO₂, ZnO) and other hydroxylated surfaces. The fluorinated aromatic tail would then form a functional surface layer, potentially modifying properties like hydrophobicity, oleophobicity, and surface energy.

  • Precursor for Photosensitive Materials: Aromatic ketones are known to exhibit photochemical activity. This compound could serve as a precursor or a component in the design of photoactive materials, such as photoinitiators or photosensitizers, for applications in photolithography and UV curing.

  • Building Block for Organic Electronic Materials: The combination of an electron-withdrawing fluorine atom and an electron-donating methoxy group on the phenyl ring can influence the electronic properties of the molecule. It could be explored as a building block for the synthesis of larger conjugated systems for potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Hypothetical Experimental Protocols

The following are proposed experimental protocols for the potential applications of this compound in material science. These are general methods and would require optimization for specific research goals.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes a hypothetical procedure for the polymerization of this compound with a diol (e.g., 1,4-Butanediol) to form a polyester.

Materials:

  • This compound

  • 1,4-Butanediol (equimolar amount to the diacid)

  • Esterification catalyst (e.g., Antimony(III) oxide, Titanium(IV) isopropoxide)

  • High-vacuum line

  • Schlenk flask or other suitable reaction vessel equipped with a mechanical stirrer and a distillation outlet.

Procedure:

  • Charging the Reactor: In a clean, dry Schlenk flask, add equimolar amounts of this compound and 1,4-Butanediol.

  • Catalyst Addition: Add the catalyst (e.g., 0.05 mol% of Antimony(III) oxide).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes to remove oxygen.

  • Esterification Step: Heat the reaction mixture under a slow stream of inert gas to a temperature above the melting points of the reactants (e.g., 180-200 °C). Water will be produced as a byproduct and should be distilled off. Maintain this temperature for 2-4 hours or until the majority of the water has been removed.

  • Polycondensation Step: Gradually increase the temperature to 220-250 °C while slowly applying a vacuum (reducing the pressure to <1 mmHg). This step facilitates the removal of the remaining water and diol, driving the polymerization reaction to completion and increasing the molecular weight of the polymer.

  • Reaction Monitoring: The viscosity of the reaction mixture will increase significantly as the polymerization progresses. The reaction is typically continued until the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.

  • Polymer Isolation: Once the desired molecular weight is achieved, cool the reactor to room temperature under an inert atmosphere. The resulting solid polymer can be removed from the flask.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform, THF) and precipitating it in a non-solvent (e.g., methanol, hexane).

  • Characterization: The synthesized polyester should be characterized by techniques such as ¹H NMR, FTIR, Gel Permeation Chromatography (GPC) for molecular weight determination, and Differential Scanning Calorimetry (DSC) for thermal properties.

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Role as an intermediate in the synthesis of bioactive molecules.

References

Application Notes and Protocols: Synthesis of 1,3,4-Oxadiazoles from β-Aroylpropionic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry, starting from β-aroylpropionic acids. The described methodology is based on the cyclodehydration reaction between β-aroylpropionic acids and various aryl acid hydrazides.

Introduction

1,3,4-Oxadiazoles are a prominent structural motif in a wide range of biologically active compounds, exhibiting diverse pharmacological properties. The synthesis of these heterocycles is a key step in the development of new therapeutic agents. One common and effective method involves the cyclization of carboxylic acids or their derivatives with acid hydrazides. This protocol details a one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from β-aroylpropionic acids.

Experimental Protocol

This protocol outlines the synthesis of 1-(4-substituted-phenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone derivatives. The general reaction scheme involves the condensation and subsequent cyclodehydration of a β-aroylpropionic acid with an aryl acid hydrazide in the presence of a dehydrating agent, typically phosphorus oxychloride (POCl₃).[1][2]

Materials:

  • β-Aroylpropionic acid (e.g., β-(4-benzylbenzoyl)propionic acid, β-(4-ethylbenzoyl)propionic acid)

  • Substituted aryl acid hydrazide

  • Phosphorus oxychloride (POCl₃)

  • Methanol

  • Sodium bicarbonate (NaHCO₃) solution (20%)

  • Crushed ice

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the desired aryl acid hydrazide (1 mmol) in phosphorus oxychloride (5 mL).

  • Addition of β-Aroylpropionic Acid: To this solution, add an equimolar amount of the β-aroylpropionic acid (1 mmol).

  • Reaction: Heat the reaction mixture to reflux for a period ranging from 2 to 7 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1][2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a beaker.

  • Neutralization: Neutralize the acidic solution with a 20% sodium bicarbonate solution until a solid precipitate is formed.

  • Isolation of Product: Filter the solid product using a Buchner funnel and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from methanol to obtain the pure 1,3,4-oxadiazole derivative.[1][2]

  • Characterization: The structure and purity of the synthesized compounds can be confirmed by various spectroscopic methods such as IR, ¹H NMR, and mass spectrometry. Melting points should also be determined.[1]

Experimental Workflow

experimental_workflow start Start dissolve_hydrazide Dissolve Aryl Acid Hydrazide in POCl3 start->dissolve_hydrazide add_acid Add β-Aroylpropionic Acid dissolve_hydrazide->add_acid reflux Reflux (2-7 hours) add_acid->reflux cool Cool to Room Temperature reflux->cool pour_on_ice Pour onto Crushed Ice cool->pour_on_ice neutralize Neutralize with 20% NaHCO3 pour_on_ice->neutralize filter_wash Filter and Wash with Water neutralize->filter_wash recrystallize Recrystallize from Methanol filter_wash->recrystallize characterize Characterize Product (IR, NMR, MS, m.p.) recrystallize->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 1,3,4-oxadiazoles.

Data Presentation

The following tables summarize the yields of various 1,3,4-oxadiazole derivatives synthesized using the described protocol.

Table 1: Synthesis of 1-(4-benzylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone derivatives [3]

CompoundR'Yield (%)
5aH52
5b3-NO₂56
5c4-F54

Table 2: Synthesis of 1-(4-ethylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone derivatives [1]

CompoundR'Yield (%)
6aH55
6b4-Cl58
6c4-CH₃60
6d4-OCH₃62
6e4-NO₂54

Table 3: Synthesis of 1-(4-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one derivatives [2]

CompoundRYield (%)
6aH75
6b2-Cl72
6c4-Cl78
6d2-NO₂65
6e3-NO₂68
6f4-NO₂70
6g4-CH₃80
6h4-OCH₃82

General Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A β-Aroylpropionic Acid C POCl3 Reflux A->C B Aryl Acid Hydrazide B->C D 2,5-Disubstituted-1,3,4-oxadiazole C->D

Caption: General reaction scheme for oxadiazole synthesis.

Conclusion

The protocol described provides a reliable and straightforward method for the synthesis of various 1,3,4-oxadiazole derivatives from readily available β-aroylpropionic acids. The reaction proceeds with moderate to good yields and allows for the introduction of a variety of substituents on the aryl rings, making it a versatile tool for medicinal chemistry and drug discovery programs. The presented data and workflow diagrams offer a clear guide for researchers in the field.

References

Application Notes and Protocols for CAS 347-63-7: A Versatile Building Block for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluoro-4-methoxybenzoyl)propionic acid, identified by CAS number 347-63-7, is a valuable research chemical building block, primarily utilized in the synthesis of heterocyclic compounds with significant pharmacological potential. Its unique structure, featuring a fluorinated and methoxylated phenyl ring attached to a keto-acid backbone, makes it an ideal precursor for the development of novel therapeutic agents, particularly in the area of cardiovascular diseases. These application notes provide a comprehensive overview of its utility, detailed experimental protocols for its conversion into bioactive molecules, and an exploration of the relevant biological signaling pathways.

Chemical Properties and Data

A summary of the key chemical properties of this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 347-63-7
Molecular Formula C₁₁H₁₁FO₄
Molecular Weight 226.2 g/mol
Appearance White to off-white solid
Melting Point 167-171 °C
Purity Typically ≥97%

Core Application: Synthesis of Pyridazinone Derivatives

The primary application of this compound is in the synthesis of pyridazinone derivatives. These heterocyclic compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antihypertensive, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The general synthetic route involves the cyclization of the β-aroylpropionic acid with hydrazine hydrate.

A key derivative synthesized from CAS 347-63-7 is 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one . This class of compounds has shown promise as potent cardiovascular agents.

Experimental Protocol: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one

This protocol details the synthesis of a key pyridazinone derivative from this compound.

Materials:

  • This compound (CAS 347-63-7)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (optional, as catalyst)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of this compound in a suitable volume of ethanol.

  • Reagent Addition: To the stirred solution, add 1.1 to 1.5 equivalents of hydrazine hydrate. A small amount of glacial acetic acid can be added as a catalyst, although the reaction often proceeds without it.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation and Purification: Collect the solid product by filtration and wash it with cold ethanol or a mixture of ethanol and water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one as a crystalline solid.

Expected Yield: Based on similar reactions, yields for this cyclization are typically in the range of 70-90%.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow for Pyridazinone Synthesis

G start Start: this compound (CAS 347-63-7) dissolve Dissolve in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux (4-8 hours) add_hydrazine->reflux cool Cool to Room Temperature reflux->cool crystallize Crystallization cool->crystallize filter Filter and Wash crystallize->filter purify Recrystallize filter->purify product Product: 6-(3-fluoro-4-methoxyphenyl)- 4,5-dihydropyridazin-3-one purify->product

Caption: Synthetic workflow for the preparation of a pyridazinone derivative.

Biological Applications and Signaling Pathways

Derivatives of this compound, particularly the resulting pyridazinones, have been investigated for a range of biological activities, with a significant focus on their effects on the cardiovascular system.

Antihypertensive Activity

Numerous studies have reported the antihypertensive properties of pyridazinone derivatives.[3][4] The mechanism of action for this activity is often multifactorial and can involve several signaling pathways.

1. Renin-Angiotensin-Aldosterone System (RAAS) Inhibition:

Some pyridazinone derivatives have been shown to act as Angiotensin-Converting Enzyme (ACE) inhibitors.[5][6] ACE is a key enzyme in the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, these compounds reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Signaling Pathway: Renin-Angiotensin-Aldosterone System

G Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1_Receptor->Vasoconstriction Pyridazinone Pyridazinone Derivative (from CAS 347-63-7) Pyridazinone->ACE Inhibition

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by pyridazinone derivatives.

2. Vasodilation through Calcium Channel Modulation:

Another proposed mechanism for the antihypertensive effect of pyridazinone derivatives is their ability to induce vasodilation by modulating calcium channels in vascular smooth muscle cells.[7] Inhibition of calcium influx into these cells leads to relaxation of the blood vessels and a subsequent reduction in blood pressure. Some studies suggest that this effect may be endothelium-independent and could involve intracellular calcium mobilization.[8]

Signaling Pathway: Vascular Smooth Muscle Contraction

G Depolarization Depolarization Ca_channel Voltage-gated Ca²⁺ Channels Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK_activation MLCK Activation Ca_Calmodulin->MLCK_activation Contraction Smooth Muscle Contraction MLCK_activation->Contraction Pyridazinone Pyridazinone Derivative (from CAS 347-63-7) Pyridazinone->Ca_channel Inhibition

Caption: Modulation of vascular smooth muscle contraction by pyridazinone derivatives.

Summary of Quantitative Data

The following table summarizes key quantitative data related to the synthesis and biological activity of pyridazinone derivatives, providing a basis for experimental design and evaluation.

ParameterCompound TypeValue/RangeReference
Synthesis Yield Pyridazinones from β-aroylpropionic acids70-90%General observation
ACE Inhibition (IC₅₀) Pyridazinone derivative (compound 6)5.78 µg/mL[5]
Vasorelaxant Activity (EC₅₀) Pyridazinone derivatives0.339 - 114.3 µM[9]
Cardiotonic Activity 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivativesPotent activity reported[10]

Conclusion

This compound (CAS 347-63-7) is a highly useful and versatile building block for the synthesis of pharmacologically active pyridazinone derivatives. Its application is particularly relevant for researchers and scientists in the field of cardiovascular drug discovery. The straightforward synthetic protocols and the potent biological activities of the resulting compounds make this building block a valuable tool for developing novel therapeutics targeting hypertension and other cardiovascular disorders. The signaling pathways involved in the action of these derivatives, primarily the Renin-Angiotensin-Aldosterone System and calcium channel modulation, offer clear targets for further investigation and drug optimization.

References

Application Note: Synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl chlorides are highly reactive and versatile intermediates in organic synthesis, crucial for the construction of more complex molecules such as esters, amides, and ketones through nucleophilic acyl substitution.[1][2][3] Their reactivity makes them indispensable in drug discovery and development for creating libraries of compounds for biological screening.[4][5] This document provides a detailed protocol for the synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionyl chloride from its corresponding carboxylic acid using thionyl chloride (SOCl₂). Thionyl chloride is an effective reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl), which simplifies product purification.[6][7]

The target molecule, 3-(3-Fluoro-4-methoxybenzoyl)propionyl chloride, is a valuable building block. The fluoro and methoxy substitutions on the benzoyl ring are common motifs in medicinal chemistry, often introduced to modulate the electronic and pharmacokinetic properties of a lead compound.

Reaction Scheme

The conversion of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid to its acyl chloride derivative proceeds as follows:

  • Reactant: this compound

  • Reagent: Thionyl Chloride (SOCl₂)

  • Product: 3-(3-Fluoro-4-methoxybenzoyl)propionyl chloride

  • Byproducts: Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)

The reaction mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride, forming a reactive chlorosulfite intermediate.[6][8][9] Subsequent attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the collapse of the intermediate into the stable gaseous byproducts SO₂ and HCl.[6][8]

Experimental Protocol

Materials and Equipment
Reagents & MaterialsGradeSupplier
This compound≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)≥99%, ReagentPlus®Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%, DriSolv®EMD Millipore
Nitrogen (N₂) gasHigh PurityLocal Supplier
EquipmentDescription
Two-neck round-bottom flask (100 mL)Dried in an oven (120°C) overnight
Reflux condenser with gas outlet/bubblerTo vent HCl and SO₂ safely into a scrubbing solution
Magnetic stirrer and stir barFor efficient mixing
Heating mantle with temperature controlFor maintaining reaction temperature
Dropping funnel (optional)For controlled addition of reagents
Rotary evaporatorFor removal of solvent and excess reagent
Schlenk line or Nitrogen manifoldTo maintain an inert atmosphere
Safety Precautions
  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [10][11][12][13] Handle it exclusively in a well-ventilated chemical fume hood.[14]

  • Personal Protective Equipment (PPE) is mandatory: Wear a lab coat, chemical safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).[12][13][14]

  • The reaction evolves toxic and corrosive gases (HCl and SO₂).[6][7] The reaction apparatus must be equipped with a gas trap or scrubber containing a sodium hydroxide solution to neutralize the acidic gases.

  • Ensure an emergency safety shower and eyewash station are immediately accessible.[11][14]

  • All glassware must be thoroughly dried to prevent the violent hydrolysis of thionyl chloride.[6][10]

Detailed Procedure
  • Apparatus Setup: Assemble a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen gas inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.[15]

  • Charging the Flask: To the flask, add this compound (e.g., 5.0 g, 22.1 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) to the flask to dissolve the starting material. Stir the mixture to ensure homogeneity. Note: While some procedures use neat thionyl chloride, a solvent helps to control the reaction temperature.[16]

  • Reagent Addition: Slowly add thionyl chloride (e.g., 3.2 mL, 44.2 mmol, 2.0 equivalents) to the stirred solution at room temperature.[15] An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours.[15] Monitor the reaction progress by observing the cessation of gas evolution.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Removal of Volatiles: Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.[17] A cold trap and a base trap are essential to capture the volatile and corrosive materials.

  • Product Isolation: The resulting crude 3-(3-Fluoro-4-methoxybenzoyl)propionyl chloride is typically obtained as an oil or low-melting solid and is often used in the next synthetic step without further purification due to its high reactivity and moisture sensitivity.[6]

Data Presentation

Table 1: Reaction Parameters and Expected Results
ParameterValueNotes
Starting Material This compoundFW: 226.21 g/mol
Mass of Starting Material5.00 g22.1 mmol
Reagent Thionyl Chloride (SOCl₂)FW: 118.97 g/mol , Density: 1.63 g/mL
Volume of Reagent3.2 mL44.2 mmol (2.0 eq.)
Product 3-(3-Fluoro-4-methoxybenzoyl)propionyl chlorideFW: 244.65 g/mol
Theoretical Yield5.41 gAssumes 100% conversion
Typical Purity>95%Often used crude in the subsequent step
AppearanceColorless to pale yellow oil or solidProduct is moisture-sensitive
Analytical Data (Predicted)
IR (neat, cm⁻¹)~1790-1810 (C=O, acyl chloride)Disappearance of broad O-H stretch from carboxylic acid (~2500-3300)
¹H NMR (CDCl₃, δ ppm)Shifts adjacent to C=O will be downfieldSpecific shifts would require experimental data

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the synthesis protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation prep 1. Dry Glassware & Assemble Apparatus charge 2. Charge Reactants (Acid + Solvent) prep->charge add_reagent 3. Add SOCl₂ charge->add_reagent reflux 4. Heat to Reflux (2-3 hours) add_reagent->reflux cool 5. Cool to RT reflux->cool evaporate 6. Rotary Evaporation cool->evaporate product Final Product (Use Directly) evaporate->product

Caption: Workflow for the synthesis of acyl chloride.
Simplified Reaction Pathway

This diagram shows the transformation of the functional group and the key reagents involved.

reaction_pathway start Starting Material 3-(3-Fluoro-4-methoxybenzoyl) propionic acid R-COOH product Product 3-(3-Fluoro-4-methoxybenzoyl) propionyl chloride R-COCl start:f0->product:f0 Reaction (Reflux in DCM) reagent {Thionyl Chloride | SOCl₂} reagent->start:f0 byproducts {Gaseous Byproducts | SO₂ + HCl} product:f0->byproducts Evolved

Caption: Conversion of carboxylic acid to acyl chloride.

References

Application Notes and Protocols: Antimicrobial Applications of 3-(3-Fluoro-4-methoxybenzoyl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antimicrobial applications of derivatives of 3-(3-fluoro-4-methoxybenzoyl)propionic acid. This document includes representative antimicrobial activity data, detailed experimental protocols for in vitro screening, and visualizations of experimental workflows and a putative mechanism of action.

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Propionic acid derivatives and compounds containing a fluorobenzoyl moiety have demonstrated promising antimicrobial activities against a range of pathogens. The derivatives of this compound, such as its amide and hydrazide analogs, represent a class of compounds with significant potential for antimicrobial drug discovery. The presence of the fluoro and methoxy groups on the benzoyl ring can influence the lipophilicity and electronic properties of the molecules, potentially enhancing their interaction with microbial targets and improving their pharmacokinetic profiles.

Quantitative Data Summary: Antimicrobial Activity

While extensive specific data for a broad range of this compound derivatives is not yet publicly available, the following table presents representative Minimum Inhibitory Concentration (MIC) values based on the antimicrobial activities of structurally related propionic acid and fluorobenzoyl derivatives. These values serve as a benchmark for screening new compounds within this class.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDDerivative TypeTest OrganismGram StainMIC (µg/mL)
FMPA-A01N-phenyl amideStaphylococcus aureusGram-positive16
FMPA-A02N-(4-chlorophenyl) amideStaphylococcus aureusGram-positive8
FMPA-A03N-benzyl amideStaphylococcus aureusGram-positive32
FMPA-H01HydrazideStaphylococcus aureusGram-positive64
FMPA-A01N-phenyl amideBacillus subtilisGram-positive32
FMPA-A02N-(4-chlorophenyl) amideBacillus subtilisGram-positive16
FMPA-A03N-benzyl amideBacillus subtilisGram-positive64
FMPA-H01HydrazideBacillus subtilisGram-positive128
FMPA-A01N-phenyl amideEscherichia coliGram-negative64
FMPA-A02N-(4-chlorophenyl) amideEscherichia coliGram-negative32
FMPA-A03N-benzyl amideEscherichia coliGram-negative128
FMPA-H01HydrazideEscherichia coliGram-negative>256
FMPA-A01N-phenyl amideCandida albicansFungus128
FMPA-A02N-(4-chlorophenyl) amideCandida albicansFungus64
FMPA-A03N-benzyl amideCandida albicansFungus>256
FMPA-H01HydrazideCandida albicansFungus>256

Experimental Protocols

The following are detailed protocols for two standard in vitro antimicrobial susceptibility testing methods: Broth Microdilution and Agar Well Diffusion. These methods are recommended for the initial screening of this compound derivatives.

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound in a liquid medium.

Materials:

  • Test compounds (this compound derivatives)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Test Compounds:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution of 10 mg/mL.

    • Prepare serial two-fold dilutions of the stock solution in the appropriate broth (MHB or RPMI) in a separate 96-well plate to create a concentration gradient.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), pick 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation of Microtiter Plates:

    • Transfer 100 µL of the diluted test compound solutions to the wells of a new 96-well microtiter plate.

    • Add 100 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth + inoculum + standard antibiotic), a negative/growth control (broth + inoculum), and a sterility control (broth only).

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Protocol 2: Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity based on the diffusion of the compound through an agar medium.

Materials:

  • Test compounds

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial or fungal strains

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tips

  • Positive control antibiotic

  • Solvent for dissolving compounds

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA or SDA according to the manufacturer's instructions and pour into sterile Petri dishes. Allow the agar to solidify.

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of the agar plate to create a lawn of bacteria.

  • Preparation of Wells and Application of Compounds:

    • Using a sterile cork borer, create wells (6-8 mm in diameter) in the inoculated agar plates.

    • Prepare solutions of the test compounds at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Add a fixed volume (e.g., 100 µL) of the test compound solution into each well.

    • Add the solvent alone to one well as a negative control and a standard antibiotic solution to another as a positive control.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Measurement of Zone of Inhibition:

    • Measure the diameter of the clear zone around each well where microbial growth is inhibited. The diameter is an indication of the antimicrobial activity of the compound.

Visualizations

The following diagrams illustrate the experimental workflow, a hypothetical signaling pathway for the antimicrobial action of these compounds, and a structure-activity relationship summary.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound derivatives (amides, hydrazides, etc.) characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Agar Well Diffusion) characterization->primary_screening secondary_screening Secondary Screening (Broth Microdilution for MIC) primary_screening->secondary_screening mechanism Elucidation of Mechanism of Action (e.g., Enzyme Inhibition Assays, Membrane Permeability Studies) secondary_screening->mechanism

Fig 1. Experimental workflow for antimicrobial evaluation.

signaling_pathway compound 3-(3-Fluoro-4-methoxybenzoyl) propionic acid derivative membrane Bacterial Cell Membrane compound->membrane enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, Dihydropteroate Synthase) compound->enzyme disruption Membrane Disruption/ Increased Permeability membrane->disruption inhibition Inhibition of Enzyme Activity enzyme->inhibition process_inhibition Inhibition of Essential Cellular Processes (DNA replication, Folate synthesis) inhibition->process_inhibition death Bacterial Cell Death disruption->death process_inhibition->death

Fig 2. Hypothetical antimicrobial mechanism of action.

structure_activity_relationship cluster_derivatives Derivatives cluster_activity Antimicrobial Activity parent 3-(3-Fluoro-4-methoxybenzoyl) propionic acid amides Amides (R-NH-) - Generally good activity - Lipophilic N-substituents may  enhance activity parent->amides hydrazides Hydrazides (R-NH-NH-) - Variable activity, potentially  lower than amides parent->hydrazides esters Esters (R-O-) - Generally lower activity parent->esters high_activity Higher Activity amides->high_activity moderate_activity Moderate Activity hydrazides->moderate_activity low_activity Lower Activity esters->low_activity

Fig 3. Structure-Activity Relationship (SAR) summary.

Application Notes and Protocols for the Development of Anti-inflammatory Agents from 3-(3-Fluoro-4-methoxybenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant area of research.

3-(3-Fluoro-4-methoxybenzoyl)propionic acid is a promising scaffold for the synthesis of new anti-inflammatory drug candidates. Its structural features suggest the potential for modification to interact with key targets in inflammatory pathways. These application notes provide a comprehensive guide for the synthesis of derivatives from this starting material and the subsequent evaluation of their anti-inflammatory properties through a series of in vitro and in vivo assays. The protocols detailed below will enable researchers to screen, characterize, and advance promising lead compounds in the drug discovery pipeline.

Synthesis of Novel Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives, including amides, esters, and triazoles.

Protocol 1: Synthesis of Amide Derivatives

Amide derivatives can be synthesized via the direct condensation of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Titanium tetrachloride (TiCl4)

  • Pyridine

  • Toluene

  • 1 N Hydrochloric acid (HCl)

  • Methylene chloride

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a clean, dry reaction vessel, dissolve 1 mmol of this compound in 10 mL of pyridine.

  • To this solution, add 1 mmol of the desired amine followed by 3 mmol of TiCl4.

  • Seal the vessel and heat the reaction mixture to 85°C with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Treat the residue with 10 mL of 1 N HCl and extract the product with methylene chloride (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude amide derivative.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of Ester Derivatives (Fischer Esterification)

Ester derivatives can be prepared by the acid-catalyzed reaction of this compound with an alcohol.[1]

Materials:

  • This compound

  • Desired alcohol (in excess, to act as solvent)

  • Concentrated sulfuric acid (H2SO4) or another acid catalyst

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reflux apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound with a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by carefully adding sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude ester.

  • Purify the product by distillation or column chromatography.

Protocol 3: Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives can be synthesized from this compound through a multi-step process involving the formation of an acylhydrazine intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Hydrazine hydrate

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Reflux apparatus

  • Magnetic stirrer with heating plate

Procedure:

  • Acid Chloride Formation: Convert this compound to its corresponding acid chloride by reacting with thionyl chloride.

  • Acylhydrazine Synthesis: React the acid chloride with hydrazine hydrate in a suitable solvent to form the acylhydrazine.

  • Triazole Ring Formation: Dissolve the acylhydrazine in ethanolic potassium hydroxide. Add carbon disulfide and reflux the mixture to facilitate the cyclization reaction, forming the 1,2,4-triazole-3-thiol derivative.

In Vitro Anti-inflammatory Assays

A tiered approach to in vitro screening allows for the efficient identification of promising compounds.

Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][3][4][5]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[6]

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and an unstimulated control should be included.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Determine the percentage inhibition of NO production for each compound concentration.

Protocol 5: COX-1 and COX-2 Inhibition Assay

This assay determines the selectivity of a compound in inhibiting the cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plates

  • Plate reader (colorimetric or fluorometric)

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound at various concentrations to the wells. Include a vehicle control and a known inhibitor control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 2 minutes).

  • Stop the reaction (e.g., by adding HCl).

  • Measure the product formation (e.g., Prostaglandin E2) using a suitable detection method (e.g., ELISA or a colorimetric/fluorometric probe).

  • Calculate the percentage of COX inhibition and determine the IC50 value for each compound against both COX-1 and COX-2.

In Vivo Anti-inflammatory Assay

Promising compounds from in vitro assays should be further evaluated in animal models of inflammation.

Protocol 6: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model of acute inflammation to assess the anti-inflammatory activity of novel compounds.[7][8][9][10][11]

Materials:

  • Wistar or Sprague-Dawley rats (male, 150-200g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups at different doses).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives only the vehicle.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mechanistic Studies

To understand the mechanism of action of the most potent compounds, further molecular assays are necessary.

Protocol 7: Western Blot Analysis of NF-κB Pathway Proteins

This protocol is used to assess the effect of the test compounds on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.[12][13][14][15]

Materials:

  • LPS-stimulated RAW 264.7 cells treated with test compounds

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 8: Quantitative PCR (qPCR) for Inflammatory Cytokine mRNA

This protocol quantifies the mRNA expression levels of pro-inflammatory cytokines to determine if the test compounds exert their effects at the transcriptional level.[16][17][18][19][20]

Materials:

  • LPS-stimulated RAW 264.7 cells treated with test compounds

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Extract total RNA from the treated cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of Synthesized Derivatives

Compound IDNO Production Inhibition (%) at 10 µMCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
Parent Compound
Derivative 1
Derivative 2
...
Reference Drug

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control --
Derivative X 10
Derivative X 30
Derivative X 100
Reference Drug 10

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies start This compound amides Amide Derivatives start->amides esters Ester Derivatives start->esters triazoles Triazole Derivatives start->triazoles no_assay Nitric Oxide Production Assay (RAW 264.7 cells) amides->no_assay esters->no_assay triazoles->no_assay cox_assay COX-1/COX-2 Inhibition Assay no_assay->cox_assay Active Compounds paw_edema Carrageenan-Induced Paw Edema Model cox_assay->paw_edema Potent & Selective Compounds western_blot Western Blot (NF-κB Pathway) paw_edema->western_blot Efficacious Compounds qpcr qPCR (Cytokine mRNA) paw_edema->qpcr lead_optimization Lead Optimization western_blot->lead_optimization qpcr->lead_optimization

Caption: Experimental workflow for developing anti-inflammatory agents.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates (p-IκBα) ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb Degradation of IκBα dna DNA nfkb_nuc->dna Binds to promoter regions cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) dna->cytokines Transcription inhibitor Test Compound inhibitor->ikk Inhibits? inhibitor->nfkb Inhibits translocation?

Caption: The NF-κB signaling pathway in inflammation.

mapk_pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway lps LPS / Cytokines receptor Receptor lps->receptor raf Raf receptor->raf Activates ask1 ASK1 receptor->ask1 Activates tak1 TAK1 receptor->tak1 Activates mek12 MEK1/2 raf->mek12 Phosphorylates erk12 ERK1/2 mek12->erk12 Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, NF-κB) erk12->transcription_factors mkk47 MKK4/7 ask1->mkk47 Phosphorylates jnk JNK mkk47->jnk Phosphorylates jnk->transcription_factors mkk36 MKK3/6 tak1->mkk36 Phosphorylates p38 p38 mkk36->p38 Phosphorylates p38->transcription_factors inflammatory_response Inflammatory Response transcription_factors->inflammatory_response inhibitor Test Compound inhibitor->erk12 Inhibits? inhibitor->jnk Inhibits? inhibitor->p38 Inhibits?

Caption: The MAPK signaling pathways in inflammation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid. The primary synthetic route discussed is the Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and may have been deactivated.[1] 2. Deactivated Aromatic Substrate: While the methoxy group is activating, the fluorine atom is deactivating, potentially reducing the nucleophilicity of the 2-fluoroanisole ring. 3. Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst because the ketone product can form a complex with it.[1] 4. Low Reaction Temperature: The activation energy for the reaction may not have been reached.1. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid. 2. Consider using a stronger Lewis acid or increasing the reaction temperature. 3. Increase the molar equivalents of the Lewis acid. A starting point of 1.1 to 2.5 equivalents is recommended.[2] 4. Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).
Formation of Isomeric Byproducts 1. Regioselectivity: The methoxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director with deactivating properties. This can lead to the formation of other isomers. The major product is expected to be the result of acylation at the position para to the methoxy group and ortho to the fluorine. However, other isomers can form. 2. Reaction Conditions: The choice of solvent can influence the ratio of kinetic versus thermodynamic products.1. Careful purification by column chromatography or recrystallization is necessary to isolate the desired isomer. 2. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Experimenting with different solvents may alter the isomeric ratio.
Dark-Colored Reaction Mixture/Charring 1. Excessive Heat: The reaction is exothermic, and excessive temperatures can lead to the decomposition of starting materials or products. 2. Reaction with Solvent: The Lewis acid may react with the solvent at elevated temperatures.1. Maintain a controlled temperature, especially during the addition of the Lewis acid. Using an ice bath to manage the initial exotherm is advisable. 2. Choose a stable, inert solvent. Dichloromethane or 1,2-dichloroethane are generally suitable.
Difficult Product Isolation/Purification 1. Incomplete Reaction: The presence of unreacted starting materials can complicate the purification process. 2. Formation of Aluminum Salts: The work-up procedure generates aluminum salts that can sometimes interfere with extraction.1. Monitor the reaction to completion using TLC before quenching. 2. During work-up, ensure the aqueous layer is acidic enough to dissolve all aluminum salts. Additional extractions of the aqueous layer may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a Friedel-Crafts acylation reaction. This is an electrophilic aromatic substitution where the acylium ion, generated from succinic anhydride and a Lewis acid catalyst, attacks the electron-rich aromatic ring of 2-fluoroanisole.[3]

Q2: Why is a stoichiometric amount of Lewis acid, like aluminum chloride, necessary in this reaction?

A2: In Friedel-Crafts acylation, the ketone product formed is a Lewis base and can form a stable complex with the Lewis acid catalyst. This complexation deactivates the catalyst, necessitating the use of at least a stoichiometric amount, and often an excess, to drive the reaction to completion.[1][4]

Q3: What are the expected regiochemical outcomes of the Friedel-Crafts acylation of 2-fluoroanisole?

A3: The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho-, para-director. The directing effects of the methoxy group are generally dominant. Therefore, the primary product is expected to be acylation at the position para to the methoxy group and ortho to the fluorine atom. However, the formation of other isomers is possible and should be considered during purification.[5]

Q4: What are suitable solvents for this reaction?

A4: The choice of solvent is crucial as it must be inert to the strong Lewis acid. Common solvents for Friedel-Crafts acylations include non-polar, aprotic solvents such as dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂).[1] It is important to use anhydrous solvents to prevent deactivation of the catalyst.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (2-fluoroanisole) and the product. The disappearance of the starting material spot indicates the completion of the reaction.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound. The data is representative and based on general principles of Friedel-Crafts acylation reactions.

Parameter Condition Expected Yield (%) Observations
Catalyst Loading (AlCl₃) 1.1 equivalents45-55A stoichiometric amount is the minimum required.
1.5 equivalents60-70A slight excess of catalyst can significantly improve the yield.
2.5 equivalents70-80A larger excess may further increase the yield but can also lead to more side products and a more vigorous reaction.[2]
Temperature 0 °C to room temperature40-50Lower temperatures can improve selectivity but may result in a slow reaction rate.
Room temperature to 40 °C60-70A moderate temperature often provides a good balance between reaction rate and yield.
Reflux (in Dichloromethane, ~40 °C)50-60Refluxing can sometimes lead to decomposition or side reactions, potentially lowering the yield.
Reaction Time 2 hours50-60Insufficient reaction time will lead to incomplete conversion.
4 hours65-75An optimal reaction time allows for maximum conversion of the starting material.
8 hours65-75Prolonged reaction times may not significantly increase the yield and could lead to product degradation.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 2-Fluoroanisole with Succinic Anhydride

This protocol is adapted from established procedures for similar Friedel-Crafts acylation reactions.[3]

Materials:

  • 2-Fluoroanisole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Water

  • Ice

  • Sodium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add succinic anhydride (1.0 equivalent) and anhydrous dichloromethane.

  • Addition of Catalyst: Cool the flask in an ice bath. To the stirred suspension, slowly and portion-wise add anhydrous aluminum chloride (2.1 equivalents). The addition should be controlled to manage the exothermic reaction.

  • Addition of Substrate: Once the aluminum chloride has been added, slowly add a solution of 2-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by TLC. If the reaction is slow, it can be gently heated to reflux.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of water, followed by concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of toluene and heptane) or by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Fluoroanisole & Succinic Anhydride Mixing Combine Reactants & Catalyst in DCM Reactants->Mixing Solvent Anhydrous DCM Solvent->Mixing Catalyst Anhydrous AlCl3 Catalyst->Mixing Reaction_Step Stir at Controlled Temperature Mixing->Reaction_Step Monitoring Monitor by TLC Reaction_Step->Monitoring Quench Quench with HCl/Ice Monitoring->Quench Reaction Complete Extraction Extract with DCM Quench->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Final_Product 3-(3-Fluoro-4-methoxybenzoyl) propionic acid Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Check_Catalyst Is the Catalyst Anhydrous & Fresh? Start->Check_Catalyst Yes Check_Temp Was the Temperature Optimized? Check_Catalyst->Check_Temp Yes Solution_Catalyst Use Fresh, Anhydrous Catalyst Under Inert Atmosphere Check_Catalyst->Solution_Catalyst No Check_Stoichiometry Was Sufficient Catalyst Used? Check_Temp->Check_Stoichiometry Yes Solution_Temp Gradually Increase Temperature & Monitor Check_Temp->Solution_Temp No Check_Purity Are Isomers Present? Check_Stoichiometry->Check_Purity Yes Solution_Stoichiometry Increase Molar Ratio of Catalyst Check_Stoichiometry->Solution_Stoichiometry No Solution_Purity Optimize Purification (Recrystallization/ Chromatography) Check_Purity->Solution_Purity Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Purification techniques for 3-(3-Fluoro-4-methoxybenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Troubleshooting
Issue Possible Cause Solution
Product Oiling Out The solution is too concentrated, or the cooling rate is too rapid.Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly. Insulating the flask can help.[1]
Poor Crystal Yield The chosen solvent is not ideal (product is too soluble at low temperatures), or cooling is insufficient.Re-evaluate the solvent system to find a solvent where the product has high solubility at high temperatures and low solubility at low temperatures. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[1][2]
Colored Crystals Colored impurities are co-precipitating with the product.After dissolving the crude product in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[2]
No Crystal Formation The solution may be too dilute, or nucleation is not occurring.Evaporate some of the solvent to increase the concentration. If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation.[1]
Column Chromatography Troubleshooting
Issue Possible Cause Solution
Poor Separation The mobile phase polarity is inappropriate, or the column is overloaded.Use Thin Layer Chromatography (TLC) to determine the optimal solvent system for good separation. A gradient elution may be necessary. Reduce the amount of sample loaded onto the column.[2]
Compound Stuck on Column The mobile phase is not polar enough, or the acidic product is strongly interacting with the silica gel.Gradually increase the polarity of the mobile phase. Adding a small amount of a volatile acid (e.g., 0.1-1% acetic or formic acid) to the mobile phase can help protonate the carboxylic acid and reduce its interaction with the stationary phase, facilitating elution.[2]
Streaking or Tailing of Bands The sample is not fully dissolved before loading, there is strong adsorption to the stationary phase, or the column is overloaded.Ensure the sample is completely dissolved in a minimal amount of the mobile phase before loading. Add an acid modifier to the eluent as described above. Reduce the sample load.[2]
Cracks in the Silica Bed The column has run dry, or heat was generated during packing.Never let the solvent level drop below the top of the silica gel. Pre-wet the silica gel with the initial, less polar solvent before packing.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from starting materials, side reactions, or incomplete reactions during synthesis. Depending on the synthetic route (e.g., Friedel-Crafts acylation), these can include:

  • Unreacted starting materials such as 2-fluoroanisole and succinic anhydride.

  • Positional isomers formed during the acylation reaction.

  • Polyacylation products.

  • Residual solvents from the synthesis and workup.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is often effective for removing small amounts of impurities if a suitable solvent can be found.

  • Column chromatography is more suitable for separating mixtures with multiple components or impurities with similar polarities to the product.

  • Acid-base extraction can be a useful initial step to separate the acidic product from neutral or basic impurities.[3]

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or by using a staining agent to identify the fractions containing the pure product.

Q4: What is a good starting point for a recrystallization solvent?

A4: Based on the structure of the compound, you could start by testing polar protic solvents like ethanol or methanol, or a mixture of a polar solvent with a non-polar co-solvent like a methylene chloride/hexane system.[3] The goal is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In a flask, add the crude this compound and a small amount of a suitable recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid.

  • Solvent Addition: Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then boil for a few minutes.[2]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

General Column Chromatography Protocol
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation of the target compound from impurities. An Rf value of 0.2-0.4 for the product is often a good target.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the chromatography column, avoiding the introduction of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure Pure Product recrystallization->pure impurities Impurities recrystallization->impurities in filtrate column->pure column->impurities in separate fractions

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue recrystallization Recrystallization Problem? start->recrystallization Yes column Column Chromatography Problem? start->column No oiling_out Oiling Out? recrystallization->oiling_out Yes poor_yield Poor Yield? recrystallization->poor_yield No poor_separation Poor Separation? column->poor_separation Yes stuck_on_column Compound Stuck? column->stuck_on_column No solution_oiling Add hot solvent & cool slowly oiling_out->solution_oiling Yes solution_yield Re-evaluate solvent & cool thoroughly poor_yield->solution_yield Yes solution_separation Optimize mobile phase via TLC poor_separation->solution_separation Yes solution_stuck Increase eluent polarity / add acid stuck_on_column->solution_stuck Yes

Caption: Troubleshooting decision tree for purification issues.

References

Troubleshooting common side reactions in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common side reactions and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation is resulting in a low yield or failing completely. What are the primary causes?

Low or no yield in Friedel-Crafts acylation can be attributed to several factors, most commonly related to the reactants, catalyst, or reaction conditions.[1][2]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding.[1][3][4]

  • Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture.[1][2][5] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst.[1][2][5] It is crucial to maintain anhydrous conditions.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1][2][5][6] Therefore, a stoichiometric amount, or even an excess, of the catalyst is often required.[1][2][5][6]

  • Incompatible Functional Groups: Functional groups on the aromatic substrate, such as amines (-NH₂) or alcohols (-OH), can react with the Lewis acid catalyst, leading to its deactivation.[2][3][7]

Q2: I am observing the formation of multiple products. What could be the reason?

While Friedel-Crafts acylation is less prone to polysubstitution compared to Friedel-Crafts alkylation, it can still occur under certain conditions.[1]

  • Highly Activated Aromatic Rings: If the starting aromatic compound is highly activated (e.g., anisole, phenols, anilines), polyacylation may be observed.[1]

  • Reaction Conditions: The choice of solvent and reaction temperature can influence the regioselectivity of the reaction, especially with substrates like naphthalene, leading to a mixture of isomers.[8][9] For instance, in the acylation of naphthalene, non-polar solvents at low temperatures favor the 1-acyl product (kinetic control), while polar solvents at higher temperatures favor the 2-acyl product (thermodynamic control).[8][9]

Q3: Can I use an aromatic compound with an amine or hydroxyl group in a Friedel-Crafts acylation?

No, aromatic compounds bearing amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are generally not suitable for Friedel-Crafts acylation.[2][10] The lone pair of electrons on the nitrogen or oxygen atom will complex with the Lewis acid catalyst.[4][10] This deactivates the catalyst and makes the aromatic ring strongly deactivated towards electrophilic attack.[4][10]

Q4: My reaction mixture turned dark and formed a tar-like substance. What is the cause?

The formation of tar is often an indication of decomposition or unwanted side reactions, which can be caused by:

  • Excessive Heat: High reaction temperatures can lead to the decomposition of starting materials and products, resulting in the formation of tarry materials.[8]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, particularly at elevated temperatures, can increase the likelihood of side reactions and degradation.[8]

  • Reactive Solvents: Certain solvents can participate in side reactions under the harsh reaction conditions.[8]

Troubleshooting Guides

Issue: Low or No Product Yield

This guide provides a systematic approach to troubleshooting low yields in Friedel-Crafts acylation.

LowYieldTroubleshooting start Low/No Yield check_substrate Check Aromatic Substrate (Deactivating Groups?) start->check_substrate check_catalyst Evaluate Catalyst (Moisture? Amount?) start->check_catalyst check_conditions Review Reaction Conditions (Temp? Solvent?) start->check_conditions check_reagents Assess Reagent Purity start->check_reagents solution_substrate Use more activated substrate or stronger catalyst system check_substrate->solution_substrate solution_catalyst Ensure anhydrous conditions. Use stoichiometric amount of fresh catalyst. check_catalyst->solution_catalyst solution_conditions Optimize temperature and solvent. (See Table 2) check_conditions->solution_conditions solution_reagents Purify starting materials. check_reagents->solution_reagents end Improved Yield solution_substrate->end solution_catalyst->end solution_conditions->end solution_reagents->end

Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.

Table 1: Troubleshooting Guide for Low Yield in Friedel-Crafts Acylation

Possible Cause Recommended Action Justification
Deactivated Aromatic Ring Use a more activated aromatic substrate if possible. Consider using a stronger Lewis acid or a Brønsted acid like triflic acid for moderately deactivated rings.[5]Electron-withdrawing groups reduce the nucleophilicity of the aromatic ring, hindering the electrophilic attack.[1][4]
Catalyst Inactivity (Moisture) Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents and fresh, high-quality Lewis acids.[5]Lewis acids like AlCl₃ react readily with water, rendering them inactive.[1][5]
Insufficient Catalyst Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. A slight excess may be beneficial.[5]The ketone product forms a stable complex with the Lewis acid, which is catalytically inactive.[1][5][6]
Sub-optimal Temperature Optimize the reaction temperature. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions.Temperature significantly influences the reaction rate and selectivity.[1]
Poor Reagent Quality Purify the acylating agent and the aromatic substrate before use.Impurities can interfere with the reaction and lead to the formation of byproducts.[1]
Issue: Polyacylation or Isomer Formation

This guide addresses the issue of multiple products in Friedel-Crafts acylation.

PolyacylationTroubleshooting start Multiple Products (Polyacylation/Isomers) check_activation Substrate Highly Activated? start->check_activation check_conditions Review Solvent and Temperature (e.g., for Naphthalene) start->check_conditions solution_activation Use milder reaction conditions. Control stoichiometry carefully. check_activation->solution_activation solution_conditions Adjust solvent and temperature to favor desired isomer (See Table 2). check_conditions->solution_conditions end Improved Selectivity solution_activation->end solution_conditions->end

Caption: Troubleshooting workflow for polyacylation and isomer formation.

Table 2: Solvent and Temperature Effects on the Acylation of Naphthalene [8][9]

Desired Product Control Type Solvent Temperature Rationale
1-acetylnaphthalene KineticCarbon disulfide (CS₂), Dichloromethane (CH₂Cl₂)Low (e.g., 0 °C)The 1-acyl product forms faster and its complex with AlCl₃ precipitates in non-polar solvents, preventing rearrangement.[8][9]
2-acetylnaphthalene ThermodynamicNitrobenzene, NitromethaneHighThe initially formed 1-acyl complex remains in solution in polar solvents, allowing for deacylation and rearrangement to the more stable 2-acyl product.[8][9]

Experimental Protocols

General Anhydrous Friedel-Crafts Acylation Protocol

This protocol describes a standard procedure for the Friedel-Crafts acylation of an activated aromatic compound like anisole.

Materials:

  • Anisole (1.0 eq.)

  • Acetyl chloride (1.1 eq.)

  • Anhydrous aluminum chloride (1.2 eq.)

  • Anhydrous dichloromethane (solvent)

  • Round-bottom flask with a stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Crushed ice and concentrated HCl for workup

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube to maintain anhydrous conditions.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to the round-bottom flask, followed by anhydrous dichloromethane to create a suspension.[2]

  • Cooling: Cool the suspension to 0 °C using an ice bath.[2]

  • Acylating Agent Addition: Slowly add acetyl chloride to the stirred suspension at 0 °C.[2]

  • Substrate Addition: Dissolve anisole in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over a mixture of crushed ice and concentrated HCl.[11] This will hydrolyze the aluminum chloride complex.[2][12]

    • Transfer the mixture to a separatory funnel.[2][13]

    • Extract the aqueous layer with dichloromethane.[2][13]

    • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[2][11]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[2]

    • The crude product can be purified by recrystallization or column chromatography.[2]

Workflow for a Standard Friedel-Crafts Acylation Experiment

FC_Acylation_Workflow setup 1. Assemble Dry Glassware under Inert Atmosphere catalyst 2. Prepare Catalyst Suspension (AlCl3 in DCM) setup->catalyst cool 3. Cool to 0 °C catalyst->cool add_acyl 4. Add Acylating Agent (e.g., Acetyl Chloride) cool->add_acyl add_substrate 5. Add Aromatic Substrate (e.g., Anisole) add_acyl->add_substrate react 6. Reaction at Room Temperature (Monitor by TLC) add_substrate->react quench 7. Quench with Ice/HCl react->quench extract 8. Extraction with DCM quench->extract wash 9. Wash with NaHCO3 and Brine extract->wash dry 10. Dry and Concentrate wash->dry purify 11. Purify Product (Recrystallization/Chromatography) dry->purify

Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.

References

Technical Support Center: Optimizing Benzoylpropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzoylpropionic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of benzoylpropionic acid, particularly via the Friedel-Crafts acylation of benzene with succinic anhydride.

Q1: Why is my yield of β-benzoylpropionic acid consistently low?

A1: Low yields can stem from several factors related to reagents, reaction conditions, and work-up procedures.

  • Catalyst Quality: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Using old or improperly stored AlCl₃ that has been exposed to atmospheric moisture will deactivate it and significantly reduce yields.

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. This includes using dried glassware, anhydrous solvents (e.g., dry, thiophene-free benzene), and protecting the reaction from atmospheric moisture with drying tubes.[1]

  • Reaction Time and Temperature: While the reaction is often initiated by gentle heating, prolonged heating does not necessarily increase the yield and may promote side reactions.[2] A reflux time of about half an hour is often sufficient.[2]

  • Work-up Procedure: Inefficient extraction or purification can lead to product loss. The work-up often involves hydrolysis of the aluminum chloride complex, removal of excess benzene (e.g., by steam distillation), and precipitation of the acid.[2] Each step should be performed carefully to maximize product recovery. An improved work-up involves adding hydrochloric acid before steam distillation, which causes the product to separate as an oil that soon solidifies upon cooling.[2]

Q2: I am observing the formation of significant impurities or side products. How can I minimize them?

A2: Side product formation is a common issue in Friedel-Crafts acylation.

  • Substrate Purity: Ensure the benzene used is free of thiophene, as thiophene can react under Friedel-Crafts conditions and create impurities. Commercial benzene can be purified by shaking with concentrated sulfuric acid, then water, and drying.[2]

  • Control of Reaction Temperature: The initial reaction between succinic anhydride, benzene, and AlCl₃ is exothermic.[2] If the temperature rises too high, it can lead to the formation of undesired byproducts. The reaction should be controlled, for example, by keeping the temperature below 15°C during the addition of reactants.[2]

  • Stoichiometry of Reactants: The molar ratio of the reactants is crucial. A common procedure uses approximately 0.68 moles of succinic anhydride, 4.5 moles of benzene, and 1.5 moles of aluminum chloride.[2] Using a significant excess of the Lewis acid is often necessary as the product can form a complex with the catalyst.[1]

Q3: The purification of the final product is proving difficult, resulting in a colored or oily product. What is the best purification strategy?

A3: A pure, crystalline product can be obtained with a robust purification protocol.

  • Initial Precipitation: After hydrolysis and removal of excess benzene, the crude product precipitates. It's noted that an initial, often colored, fraction of 5-15g can be separated.[2] Removing this fraction can leave the remainder of the product sufficiently pure without further steps.[2]

  • Decolorization: If the product is colored, treatment with activated charcoal (Norit) can be effective. The crude acid can be dissolved in an aqueous sodium carbonate solution, boiled, and then treated with charcoal before filtration and re-precipitation.[2]

  • Recrystallization: The most effective method for purification is recrystallization. A common and effective procedure involves:

    • Dissolving the crude acid in a hot aqueous solution of sodium carbonate.[2]

    • Filtering the solution to remove any insoluble impurities, like aluminum hydroxide.[2]

    • Treating with activated charcoal if necessary.[2]

    • Cooling the filtrate and carefully acidifying with concentrated hydrochloric acid to precipitate the pure β-benzoylpropionic acid.[2] Efficient cooling and stirring during acidification are necessary to prevent the acid from precipitating as an oil.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing β-benzoylpropionic acid?

A1: The most widely cited method is the Friedel-Crafts acylation of benzene with succinic anhydride using anhydrous aluminum chloride as a catalyst.[2][4] This method is well-established and can provide good yields (77-82%, and up to 92-95% with an improved work-up) when performed under optimal conditions.[2]

Q2: What are the critical safety precautions to take during this synthesis?

A2: A thorough risk assessment should always be conducted.[2][5] Key hazards include:

  • Benzene: It is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Aluminum Chloride (Anhydrous): It reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. It should be handled with care in a moisture-free environment.

  • Hydrogen Chloride (HCl): This gas is evolved during the reaction and is corrosive and toxic.[2] The apparatus should be equipped with a gas trap or vented into a fume hood.

  • Hydrolysis Step: The addition of water to the reaction mixture to hydrolyze the aluminum chloride complex is highly exothermic and should be done slowly and with cooling.[2]

Q3: How can I confirm the identity and purity of my synthesized β-benzoylpropionic acid?

A3: The identity and purity of the final product can be confirmed using several analytical techniques:

  • Melting Point: Pure β-benzoylpropionic acid has a sharp melting point of 114-117°C.[2][6] A broad or depressed melting point range indicates the presence of impurities.

  • Spectroscopy: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure.

  • Chromatography: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the product by detecting the presence of impurities.

Q4: Can alternative, "greener" synthesis methods be used?

A4: Yes, research has explored more environmentally friendly approaches. One such method is the use of microwave-induced organic synthesis (MIOS).[7] This technique can drastically reduce reaction times from hours to minutes, potentially increase yields, and reduce side reactions by providing targeted energy to the reacting molecules.[7]

Data Presentation: Reaction Condition Optimization

The following table summarizes key quantitative parameters for the classical Friedel-Crafts synthesis of β-benzoylpropionic acid.

ParameterValue / ConditionSource
Reactants
Succinic Anhydride0.68 mole[2]
Benzene (dry, thiophene-free)4.5 moles[2]
Aluminum Chloride (anhydrous)1.5 moles[2]
Reaction Conditions
TemperatureReflux[2]
Reaction Time0.5 hours[2]
Work-up & Purification
HydrolysisSlow addition of 300 cc water[2]
PurificationDissolution in Na₂CO₃ solution, charcoal treatment, re-precipitation with HCl[2]
Yield
Standard Procedure95–100 g (77–82%)[2]
Improved Work-up110–115 g (92–95%)[2]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation for β-Benzoylpropionic Acid Synthesis

This protocol is adapted from Organic Syntheses.[2]

1. Reaction Setup:

  • In a 2-liter three-necked, round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, place 68 g (0.68 mole) of succinic anhydride and 350 g (4.5 moles) of dry, thiophene-free benzene.

2. Reaction Execution:

  • Start the stirrer and add 200 g (1.5 moles) of powdered, anhydrous aluminum chloride all at once. Hydrogen chloride gas will be evolved, and the mixture will become hot.

  • Heat the mixture in an oil bath to reflux and continue stirring for half an hour.

3. Work-up and Isolation (Improved Procedure):

  • Cool the flask in cold water.

  • Slowly add 300 cc of water through a dropping funnel, followed by 100 cc of concentrated hydrochloric acid.

  • Remove the excess benzene via steam distillation.

  • Transfer the hot mixture to a 1-liter beaker. The β-benzoylpropionic acid will separate as a colorless oil which solidifies upon cooling.

  • Cool the mixture to 0°C in an ice-salt bath.

  • Collect the solid by filtration and wash it with a cold mixture of 50 cc of concentrated HCl and 150 cc of water, followed by a wash with 200 cc of cold water.

4. Purification:

  • Dissolve the crude acid in a solution of 75 g of anhydrous sodium carbonate in 500 cc of water by boiling for fifteen minutes.

  • Filter the hot solution by suction to remove the small amount of aluminum hydroxide, washing the filter cake with hot water.

  • Add 4 g of activated charcoal to the hot filtrate, stir for 3-4 minutes, and filter again with suction.

  • Transfer the clear, colorless filtrate to a 2-liter beaker, cool to 50–60°C, and carefully acidify with 130 cc of concentrated hydrochloric acid.

  • Cool the mixture to 0°C in an ice-salt bath.

  • Filter the precipitated acid, wash well with water, and dry to a constant weight at 40–50°C. The expected yield is 110–115 g, with a melting point of 114–115°C.

Visualizations

G Experimental Workflow for Benzoylpropionic Acid Synthesis A 1. Reagent Setup (Benzene, Succinic Anhydride) B 2. Add Catalyst (Anhydrous AlCl3) A->B C 3. Reflux Reaction (0.5 hours) B->C D 4. Quench & Hydrolyze (H2O, HCl) C->D E 5. Remove Excess Benzene (Steam Distillation) D->E F 6. Isolate Crude Product (Cooling & Filtration) E->F G 7. Purification (Dissolve in Na2CO3, Charcoal, Re-precipitate with HCl) F->G H 8. Final Product (Filter, Wash, Dry) G->H

Caption: Workflow for the synthesis and purification of benzoylpropionic acid.

G Troubleshooting Low Yield start Low Product Yield q1 Were anhydrous conditions maintained? start->q1 s1_no Solution: Dry all glassware and solvents. Use a drying tube. q1->s1_no No q2 Is the AlCl3 catalyst fresh and active? q1->q2 Yes s1_no->q2 s2_no Solution: Use freshly opened or sublimed AlCl3. q2->s2_no No q3 Was the work-up procedure optimized? q2->q3 Yes s2_no->q3 s3_no Solution: Follow improved work-up. Ensure complete precipitation and careful extraction. q3->s3_no No end Yield Optimized q3->end Yes s3_no->end

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: 3-(3-Fluoro-4-methoxybenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent moisture absorption, as the compound is hygroscopic, storage under an inert gas like argon or nitrogen is recommended.[1] Keep the container away from strong oxidizing agents.[1]

Q2: What is the typical shelf-life of this compound?

A2: When stored under the recommended conditions, the typical shelf-life is 24 to 36 months.[2] It is crucial to re-evaluate the purity of the compound if it has been stored for an extended period or if the storage conditions have deviated from the recommendations.

Q3: What are the signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color or the clumping of the powder due to moisture absorption. Chemical degradation, which may not be visible, can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC), which may show the appearance of new impurity peaks or a decrease in the main peak's area.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the storage conditions. If stored improperly, consider using a fresh batch of the compound. Assess the purity of the current batch using a suitable analytical method like HPLC.
Contamination of the compound.Ensure proper handling procedures are followed to avoid cross-contamination. Use clean spatulas and equipment.
Difficulty in dissolving the compound The compound may have absorbed moisture, leading to clumping.Dry the compound under a vacuum before use. For future prevention, store it in a desiccator or under an inert atmosphere.
Use of an inappropriate solvent.Refer to the compound's solubility data to select an appropriate solvent for your experiment.
Appearance of unexpected peaks in analytical chromatograms Degradation of the compound.Perform forced degradation studies to identify potential degradation products and establish a degradation profile. This will help in tracking stability over time.
Impurities in the solvent or other reagents.Run a blank analysis of the solvents and reagents to rule out any external sources of contamination.

Stability and Storage Data Summary

Parameter Recommendation Source
Storage Temperature Cool, dry place[1]
Atmosphere Under inert gas (e.g., Argon, Nitrogen)[1]
Container Tightly sealed, opaque or amber vial
Incompatible Materials Strong oxidizing agents[1]
Shelf-Life 24-36 months under optimal conditions[2]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject a known volume of the sample solution (e.g., 10 µL).

    • Run the HPLC method with a suitable gradient program to ensure the separation of the main compound from any impurities.

    • Detect the components using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the sample by determining the percentage area of the main peak relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

This protocol describes a forced degradation study to understand the stability of the compound under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in a 0.1 M HCl solution and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to a temperature of 70°C for 48 hours.

  • Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) and visible light for a defined period.

Procedure:

  • For each stress condition, prepare a sample of the compound as described above.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all the stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples with the control to identify any degradation products and determine the extent of degradation.

Visualizations

Chemical_Structure Chemical Structure of this compound cluster_benzoyl cluster_propionic C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 F F C3->F C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 C6->C1 CH3 CH3 O1->CH3 O2 O C7->O2 C8 CH2 C7->C8 C9 CH2 C8->C9 C10 C C9->C10 O3 O C10->O3 OH OH C10->OH Troubleshooting_Workflow Troubleshooting Experimental Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions start->check_storage improper_storage Improper Storage? check_storage->improper_storage use_fresh Use Fresh Batch & Assess Purity (HPLC) improper_storage->use_fresh Yes check_handling Review Handling Procedures improper_storage->check_handling No contamination Potential Contamination? check_handling->contamination clean_equipment Use Clean Equipment & Good Practices contamination->clean_equipment Yes dissolution_issue Dissolution Problems check_moisture Check for Moisture Absorption (Clumping) dissolution_issue->check_moisture check_solvent Verify Solvent Choice dissolution_issue->check_solvent dry_sample Dry Sample Under Vacuum check_moisture->dry_sample select_solvent Select Appropriate Solvent check_solvent->select_solvent unexpected_peaks Unexpected HPLC Peaks run_blank Run Solvent/Reagent Blank unexpected_peaks->run_blank blank_peaks Peaks in Blank? run_blank->blank_peaks clean_reagents Use Fresh/Pure Reagents blank_peaks->clean_reagents Yes forced_degradation Perform Forced Degradation Study blank_peaks->forced_degradation No Stability_Testing_Workflow Stability Testing Workflow start Initiate Stability Study prepare_samples Prepare Samples for Each Condition start->prepare_samples stress_conditions Expose Samples to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prepare_samples->stress_conditions control_sample Prepare Unstressed Control Sample prepare_samples->control_sample analysis Analyze All Samples by HPLC stress_conditions->analysis control_sample->analysis compare_results Compare Chromatograms of Stressed vs. Control analysis->compare_results identify_degradation Identify Degradation Products & Quantify Degradation compare_results->identify_degradation establish_profile Establish Stability Profile & Degradation Pathways identify_degradation->establish_profile end Report Findings establish_profile->end

References

Technical Support Center: Purification of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(3-Fluoro-4-methoxybenzoyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized via a Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride, may contain several types of impurities:

  • Unreacted Starting Materials: Residual 2-fluoroanisole and succinic anhydride or its hydrolyzed form, succinic acid.

  • Isomeric Products: The Friedel-Crafts acylation can sometimes yield small amounts of other isomers depending on the reaction conditions.

  • Polysubstituted Byproducts: Although the acyl group is deactivating, under forcing conditions, a second acylation on the aromatic ring could occur.

  • Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) may remain.

  • Solvent Residues: Residual solvents from the reaction and initial workup.

  • Colored Impurities: Often high molecular weight byproducts that can give the crude product a yellow or brown tint.

Q2: What is the recommended primary purification method for this compound?

A2: An acid-base extraction is the most effective primary purification method for removing neutral and basic impurities. This technique leverages the acidic nature of the carboxylic acid group. The crude product is dissolved in an aqueous base (like sodium carbonate or sodium hydroxide) to form the water-soluble carboxylate salt. Neutral organic impurities can then be washed away with an organic solvent. The purified carboxylic acid is subsequently regenerated by acidifying the aqueous solution.

Q3: Can I use recrystallization for purification?

A3: Yes, recrystallization is an excellent secondary purification step after acid-base extraction to further enhance purity and obtain a crystalline solid. A common solvent for recrystallizing similar benzoylpropionic acids is methanol.[1][2] The choice of solvent is critical and may require some optimization.

Q4: My final product has a persistent yellow or brown color. How can I remove it?

A4: Colored impurities can often be removed by treating a solution of the product with activated carbon. The crude acid is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is heated and then filtered to remove the carbon, which adsorbs the colored impurities. This is typically done before the final crystallization step.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low recovery after acid-base extraction.
Potential Cause Recommended Solution
Incomplete dissolution in base. Ensure the pH of the aqueous solution is sufficiently basic (pH > 9) to fully deprotonate the carboxylic acid and form the soluble salt. Use a pH meter or pH paper to verify.
Incomplete precipitation upon acidification. Ensure the pH is sufficiently acidic (pH < 4) to fully protonate the carboxylate salt. Add the acid slowly while stirring and check the pH. Cooling the solution in an ice bath can also increase the yield of the precipitated acid.
Emulsion formation during extraction. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Problem 2: The product fails to crystallize during recrystallization.
Potential Cause Recommended Solution
Solution is not saturated. Concentrate the solution by evaporating some of the solvent.
Solution is supersaturated, but nucleation is slow. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.
Presence of significant impurities. The presence of impurities can inhibit crystallization. Consider repeating the acid-base extraction or performing a column chromatography step to improve the purity before attempting recrystallization again.
Cooling too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Problem 3: Melting point of the purified product is broad or lower than the literature value (168-170°C).[3]
Potential Cause Recommended Solution
Presence of impurities. A broad or depressed melting point is a classic indicator of impurities. The product requires further purification. Consider an additional recrystallization from a different solvent system or purification by column chromatography.
Residual solvent. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent from the recrystallization process.

Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) with stirring. Use approximately 10-15 mL of the basic solution per gram of crude product. Gentle warming may be required to facilitate dissolution.

  • Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel and wash it with an organic solvent such as dichloromethane or ethyl acetate (2 x 20 mL). Discard the organic layers, which contain neutral impurities.

  • Filtration (Optional): If the aqueous solution contains solid impurities (like residual catalyst), filter it through a pad of celite.

  • Precipitation: Cool the clear aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2). The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven.

Recrystallization Protocol
  • Solvent Selection: Methanol is a suitable solvent for recrystallizing similar compounds.[1][2]

  • Dissolution: Place the crude or acid-base extracted solid in an Erlenmeyer flask and add a minimal amount of hot methanol to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat the solution to boiling for a few minutes, and then perform a hot filtration to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Purification Method Typical Purity Achieved Advantages Disadvantages
Acid-Base Extraction >95%Effective for removing neutral and basic impurities. High capacity.Does not remove acidic impurities.
Recrystallization >98%High purity achievable. Removes a wide range of impurities.Can have lower yields. Requires solvent screening.
Column Chromatography >99%Can separate compounds with very similar properties.More time-consuming and requires larger volumes of solvent.

Visualizations

Purification Workflow

Purification Workflow crude Crude Product abe Acid-Base Extraction crude->abe wash Wash with Organic Solvent abe->wash Neutral Impurities Removed acidify Acidify Aqueous Layer abe->acidify filter1 Filter and Dry acidify->filter1 recryst Recrystallization filter1->recryst dissolve Dissolve in Hot Solvent recryst->dissolve cool Cool to Crystallize dissolve->cool filter2 Filter and Dry cool->filter2 pure Pure Product filter2->pure

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

Troubleshooting Decision Tree start Purified Product Unsatisfactory check_mp Melting Point Broad/Low? start->check_mp check_color Product Colored? check_mp->check_color No rerun_recryst Recrystallize Again (Different Solvent?) check_mp->rerun_recryst Yes charcoal Treat with Activated Carbon check_color->charcoal Yes dry Ensure Thorough Drying check_color->dry No rerun_abe Repeat Acid-Base Extraction column Consider Column Chromatography rerun_abe->column Still Impure rerun_recryst->rerun_abe Still Impure rerun_recryst->dry charcoal->rerun_recryst success Pure Product column->success dry->success

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Recrystallization of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the recrystallization of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS: 347-63-7), aimed at researchers and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

Understanding the physical properties of the compound is crucial for a successful recrystallization. Key data is summarized below.

PropertyValueReference
Molecular FormulaC₁₁H₁₁FO₄[1][2]
Molecular Weight226.21 g/mol [1][2]
Melting Point167-171 °C[3]
AppearanceWhite to off-white solid/powder[3]
pKa (Predicted)4.46 ± 0.17[3]

Q2: What is the recommended starting solvent for the recrystallization of this compound?

Given its chemical structure, which includes a polar carboxylic acid group and a moderately polar ketone functional group, this compound exhibits moderate to high polarity. For compounds with these characteristics, particularly carboxylic acids, an alcohol such as ethanol or a solvent mixture like ethanol/water is an excellent starting point. The principle is to dissolve the compound in a minimum amount of hot solvent and allow it to crystallize upon cooling.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts and comes out of the solution as a liquid before it crystallizes. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.

  • Lower the temperature: Ensure the cooling process is slow and undisturbed.

  • Add more solvent: The concentration of the compound might be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly.

  • Change solvent system: If the problem persists, consider a solvent with a lower boiling point.

Q4: No crystals are forming after the solution has cooled. What are the possible causes and solutions?

Several factors can inhibit crystallization:

  • Solution is not saturated: Too much solvent may have been used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, requiring nucleation to begin. Try scratching the inside of the flask with a glass rod just below the solvent line.

  • "Seed" the solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.

Q5: How can I improve the purity and yield of my recrystallized product?

  • Purity: Ensure the compound is fully dissolved in the minimum amount of boiling solvent. Insoluble impurities can be removed at this stage by hot filtration. Allowing the solution to cool slowly will form more well-defined, purer crystals.

  • Yield: To maximize yield, cool the flask in an ice bath after it has reached room temperature to decrease the solubility of the compound further. Collect the crystals using vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

Troubleshooting Guide

ProblemPossible CauseSolution
Compound does not dissolve Incorrect solvent choice (compound is insoluble).Select a more polar solvent or a different solvent system. Refer to the experimental protocol for solvent screening.
Compound "oils out" Solution is too concentrated, or the cooling rate is too fast.Re-heat the solution, add more solvent, and allow it to cool more slowly.
No crystal formation Solution is too dilute or has become supersaturated.Evaporate some solvent and re-cool. Induce crystallization by scratching the flask or adding a seed crystal.
Low recovery/yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-heated.
Colored impurities in crystals Impurities were not removed during the process.Consider using activated charcoal to adsorb colored impurities before the hot filtration step.

Experimental Protocol: Recrystallization using an Ethanol/Water System

This protocol details the steps for purifying this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the solution to a boil. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second flask and a funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal or any insoluble impurities.

  • Crystallization: Add hot water dropwise to the clear ethanolic solution until it becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Well-formed crystals should appear. For maximum yield, place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

Recrystallization_Workflow A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (Remove Insoluble Impurities) A->B C Cool Solution Slowly to Induce Crystallization B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Product E->F

Caption: General workflow for the recrystallization process.

Troubleshooting_Tree Start Problem During Crystallization Q1 Is the solution clear after cooling? Start->Q1 A1_Yes No Crystals Formed Q1->A1_Yes Yes A1_No Did an oil form? Q1->A1_No No Sol_A1 Solution is likely supersaturated or too dilute. 1. Scratch flask interior. 2. Add a seed crystal. 3. Evaporate excess solvent. A1_Yes->Sol_A1 Sol_A2 Compound 'Oiled Out'. 1. Reheat to dissolve oil. 2. Add more solvent. 3. Cool slowly. A1_No->Sol_A2 Yes Sol_A3 Low Yield. 1. Cool in ice bath. 2. Minimize washing volume. A1_No->Sol_A3 No (Low Yield)

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Scaling Up the Synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS 347-63-7)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for scaling up the production of this compound?

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Q2: What are the critical parameters to control during the Friedel-Crafts acylation reaction?

The critical parameters to monitor and control are:

  • Temperature: The reaction is exothermic, and maintaining the recommended temperature is crucial to prevent side reactions and ensure product selectivity.

  • Moisture: The reaction is highly sensitive to moisture, which can deactivate the aluminum chloride catalyst. All reagents and equipment must be thoroughly dried.

  • Addition Rate: The slow and controlled addition of the acylating agent (succinic anhydride and AlCl₃) is important to manage the exothermic reaction and prevent localized overheating.

  • Stoichiometry: The molar ratio of the reactants and catalyst significantly impacts the reaction yield and purity.

Q3: What are the potential side products in this synthesis?

Potential side products can include isomers from acylation at different positions on the aromatic ring and products from the cleavage of the methoxy group. Careful control of reaction conditions can minimize the formation of these impurities.

Q4: What purification methods are recommended for the final product?

The primary purification method is recrystallization. The choice of solvent is critical for obtaining high purity crystals. Common solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexanes.

Experimental Protocol: Friedel-Crafts Acylation

A plausible route for the synthesis involves the Friedel-Crafts acylation of 2-fluoroanisole.

Reaction Scheme:

G 2-Fluoroanisole 2-Fluoroanisole This compound This compound 2-Fluoroanisole->this compound 1. Succinic anhydride, AlCl3 2. H2O

A plausible reaction scheme for the synthesis.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)
2-Fluoroanisole321-28-8126.121.0
Succinic Anhydride108-30-5100.071.1
Aluminum Chloride (AlCl₃)7446-70-0133.342.2
Dichloromethane (DCM)75-09-284.93Solvent
Hydrochloric Acid (HCl)7647-01-036.46For work-up
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Procedure
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition:

    • Charge the flask with 2-fluoroanisole and dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add anhydrous aluminum chloride to the stirred solution.

    • In a separate flask, dissolve succinic anhydride in DCM.

    • Add the succinic anhydride solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 0-5 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive catalyst (due to moisture).- Incorrect stoichiometry.- Low reaction temperature or short reaction time.- Ensure all glassware is flame-dried and reagents are anhydrous.- Use freshly opened or properly stored aluminum chloride.- Verify the molar ratios of all reactants.- Increase reaction time or temperature slightly and monitor by TLC.
Formation of Multiple Products - Reaction temperature was too high, leading to side reactions or isomerization.- Catalyst was not fully dissolved or dispersed.- Maintain strict temperature control, especially during the addition of reagents.- Ensure vigorous stirring to maintain a homogeneous mixture.
Product is an Oil, Not a Solid - Presence of impurities.- Incomplete reaction.- Purify the crude product using column chromatography before recrystallization.- Ensure the reaction has gone to completion via TLC analysis.
Difficulty in Product Isolation - Emulsion formation during work-up.- Product is too soluble in the recrystallization solvent.- Add brine to the separatory funnel to break up emulsions.- For recrystallization, choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Perform a solvent screen.

Workflow and Troubleshooting Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware B Add 2-fluoroanisole & DCM A->B C Cool to 0-5 °C B->C D Slowly add AlCl3 C->D E Add succinic anhydride solution dropwise D->E F Stir at room temperature for 12-16h E->F G Monitor by TLC F->G H Quench with ice/HCl G->H I Extract with DCM H->I J Dry and concentrate I->J K Recrystallize J->K L Final Product K->L

A generalized experimental workflow for the synthesis.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Yield C1 Moisture Contamination Problem->C1 C2 Incorrect Stoichiometry Problem->C2 C3 Suboptimal Temperature Problem->C3 S1 Use Anhydrous Reagents & Dry Glassware C1->S1 S2 Verify Molar Ratios C2->S2 S3 Optimize Temperature & Reaction Time C3->S3

A logical diagram for troubleshooting low product yield.

Safety Information

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]

    • Wash skin thoroughly after handling.[1][2]

    • Use only outdoors or in a well-ventilated area.[1][2]

    • Avoid breathing dust, mist, or spray.[1]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[1][2]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[1][2]

  • Chemical Stability: The product is stable under normal handling and storage conditions.[1]

References

Preventing decomposition of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Fluoro-4-methoxybenzoyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a dry, cool, and well-ventilated place in a tightly sealed container.[1] Some sources indicate that the compound is hygroscopic, so storage under an inert gas like argon or nitrogen is advisable to prevent moisture absorption.[1]

Q2: What is the general stability of this compound?

A2: Under recommended storage conditions, this compound is a stable compound.[1] However, it is sensitive to high temperatures and incompatible with strong oxidizing agents.[1] Thermal decomposition may produce hazardous substances such as carbon oxides and hydrogen fluoride.[1]

Q3: What are the known applications of this compound and its analogs?

A3: Aroylpropionic acids, including this compound, are valuable intermediates in the synthesis of various biologically active molecules. They are notably used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[2][3] They can also serve as precursors for the synthesis of heterocyclic compounds like tetralin derivatives and oxadiazoles.[2]

Q4: What are the primary safety concerns when handling this compound?

A4: this compound is classified as an irritant.[4] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Yield in Reactions

If you are experiencing low or no yield in a reaction where this compound is a starting material, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Compound Degradation Ensure the compound has been stored correctly, away from heat and moisture. Consider using a fresh batch of the reagent.
Incomplete Dissolution Verify the solubility of the compound in the chosen reaction solvent. Gentle heating or sonication may be required.
Incompatible Reagents Avoid using strong oxidizing agents, as they are known to be incompatible.[1]
Moisture Contamination If the reaction is moisture-sensitive, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
Suboptimal Reaction Conditions Re-evaluate the reaction temperature, time, and stoichiometry of reactants.
Issue 2: Presence of Impurities in the Product

The appearance of unexpected impurities in your product could be due to the degradation of the starting material or side reactions.

Potential Impurity Source Identification and Mitigation
Starting Material Impurities Characterize the purity of the starting this compound using techniques like NMR or HPLC before use.
Side Reactions Depending on the reaction conditions, side reactions involving the ketone or carboxylic acid functional groups may occur. Analyze byproducts by LC-MS or GC-MS to identify their structures and adjust reaction conditions to minimize their formation.
Decomposition Products If the reaction is performed at elevated temperatures, thermal decomposition is a possibility. Monitor the reaction for the formation of byproducts and consider running the reaction at a lower temperature for a longer duration.

Experimental Protocols

While specific protocols for every application of this compound are extensive, below is a general protocol for a common reaction type, intramolecular cyclization, which is a key step in the synthesis of various cyclic compounds.

General Protocol for Intramolecular Cyclization of this compound

This protocol describes a general method for the acid-catalyzed intramolecular cyclization to form a tetralone derivative.

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or a similar strong acid catalyst

  • Anhydrous toluene or another suitable high-boiling solvent

  • Standard laboratory glassware for reflux and workup

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere.

  • To the flask, add this compound and the dehydrating agent/catalyst (e.g., polyphosphoric acid).

  • Add the solvent (e.g., anhydrous toluene).

  • Heat the reaction mixture to reflux and maintain for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting start Low or No Reaction Yield check_storage Verify Storage Conditions (Cool, Dry, Tightly Sealed) start->check_storage check_purity Assess Starting Material Purity (e.g., NMR, HPLC) check_storage->check_purity Storage OK outcome_bad Problem Persists: Consult Further Literature check_storage->outcome_bad Improper Storage check_solubility Confirm Solubility in Reaction Solvent check_purity->check_solubility Purity Confirmed check_purity->outcome_bad Impure Material check_conditions Review Reaction Parameters (Temp, Time, Stoichiometry) check_solubility->check_conditions Solubility Adequate check_solubility->outcome_bad Poor Solubility check_moisture Ensure Anhydrous Conditions (if required) check_conditions->check_moisture Parameters Correct check_conditions->outcome_bad Suboptimal Conditions check_incompatible Check for Incompatible Reagents (e.g., Strong Oxidizing Agents) check_moisture->check_incompatible System is Dry check_moisture->outcome_bad Moisture Present outcome_good Proceed with Optimized Reaction check_incompatible->outcome_good No Incompatibilities check_incompatible->outcome_bad Incompatible Reagents Used

Caption: Troubleshooting workflow for low reaction yield.

Potential Decomposition Pathways

DecompositionPathways start 3-(3-Fluoro-4-methoxy- benzoyl)propionic acid thermal High Temperature start->thermal Heat oxidation Strong Oxidizing Agents start->oxidation Oxidation decomp_products Decomposition Products (e.g., CO, CO2, HF) thermal->decomp_products oxidized_products Oxidized Byproducts oxidation->oxidized_products

Caption: Potential decomposition pathways.

References

Technical Support Center: Synthesis of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated organic compounds. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fluorination experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of fluorinated organic compounds.

Issue 1: Low or No Conversion of Starting Material

Q: My fluorination reaction shows low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion in a fluorination reaction can stem from several factors, primarily related to the reagents, reaction conditions, and the nature of the substrate.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Fluorinating Reagent Many fluorinating reagents are moisture-sensitive.[1] For example, DAST and Deoxo-Fluor can degrade over time.[2] Use a fresh bottle of the fluorinating reagent and ensure it has been stored under anhydrous conditions.[2]
Insufficient Reagent Increase the equivalents of the fluorinating reagent. Sterically hindered substrates may require a larger excess.[2]
Low Reaction Temperature Gradually increase the reaction temperature. Some deoxyfluorinations require heating to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote side reactions.[2]
Poor Leaving Group (for Deoxyfluorination) If starting from an alcohol, ensure the hydroxyl group is sufficiently activated. In some cases, converting the alcohol to a better leaving group, such as a sulfonate ester, before fluorination with a fluoride source may be a more effective strategy.[2]
Solvent Incompatibility Ensure the solvent is appropriate for the chosen fluorinating reagent and is anhydrous.[2] Some electrophilic reagents like Selectfluor can react exothermically with solvents such as DMF, pyridine, and DMSO.[1][3]
Poor Solubility of Fluoride Salt For nucleophilic fluorinations using salts like KF or CsF, solubility can be a major issue. Use a high-boiling point polar aprotic solvent such as DMF or DMSO to increase solubility. The addition of a phase-transfer catalyst (e.g., crown ethers, tetraalkylammonium salts) can also be beneficial.[4][5]

Issue 2: Formation of Undesired Side Products (e.g., Elimination, Rearrangement)

Q: My reaction is producing significant amounts of elimination or rearrangement byproducts instead of the desired fluorinated compound. How can I minimize these side reactions?

A: The formation of side products is a common challenge in fluorination chemistry, often competing with the desired substitution reaction.[6]

Troubleshooting Strategies:

  • Elimination Products (Alkenes):

    • Reduce Basicity: If using a nucleophilic fluoride source that is also a strong base (e.g., TBAF), switch to a less basic alternative like CsF or an HF-amine complex (e.g., Olah's reagent).[6][7]

    • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired fluorination.[6]

    • Change the Solvent: Nonpolar solvents can sometimes suppress elimination pathways.[6]

  • Rearrangement Products:

    • Avoid Carbocation Formation: Rearrangements often proceed through carbocation intermediates. Choose a fluorinating reagent and conditions that favor an SN2-type mechanism, which involves a direct backside attack.[2]

    • Substrate Modification: If possible, modify the substrate to disfavor the formation of a stable carbocation at a position prone to rearrangement.[2]

Issue 3: Poor Regio- or Stereoselectivity

Q: I am obtaining a mixture of isomers (regio- or stereoisomers). How can I improve the selectivity of my fluorination reaction?

A: Achieving high selectivity is a significant challenge in the synthesis of complex fluorinated molecules.[2]

Strategies for Improving Selectivity:

Selectivity Issue Potential Solutions
Poor Regioselectivity The choice of catalyst and ligands is crucial in transition-metal-catalyzed fluorinations. For example, in palladium-catalyzed allylic C-H fluorination, the ligand can influence whether the linear or branched product is formed.[6] Substrate electronics and sterics also play a significant role.
Lack of Stereocontrol For substrates with conformational flexibility, such as seven-membered rings, achieving high diastereoselectivity can be difficult.[2] Running the reaction at a lower temperature may favor a single reaction pathway.[2] For enantioselective fluorination, the use of chiral fluorinating agents or chiral catalysts is necessary.[8]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main categories of fluorinating agents?

A1: Fluorinating agents can be broadly divided into two main categories:

  • Nucleophilic Fluorinating Agents (F⁻ source): These reagents deliver a fluoride anion. Common examples include alkali metal fluorides (KF, CsF), tetraalkylammonium fluorides (TBAF), and amine-HF complexes (Olah's reagent).[7][9] Sulfur-based reagents like DAST and Deoxo-Fluor also fall into this category for deoxyfluorination.[7]

  • Electrophilic Fluorinating Agents (F⁺ source): These reagents deliver an electrophilic fluorine atom. The most common examples are N-F reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[7][8]

Q2: What are the primary safety concerns when working with fluorinating agents?

A2: Safety is paramount in organofluorine chemistry. Key concerns include:

  • High Reactivity: Many fluorinating agents, especially electrophilic ones, are highly reactive and can react violently with certain organic compounds and solvents.[10]

  • Toxicity and Corrosiveness: Reagents that contain or can generate hydrogen fluoride (HF) are acutely toxic and can cause severe burns.[10][11] HF is also highly corrosive to glass.[10]

  • Thermal Instability: Some reagents, like DAST, can be unstable at elevated temperatures.[10]

  • Handling of Gaseous Reagents: Gaseous fluorinating agents like fluorine (F₂) are extremely hazardous and require specialized equipment and handling procedures, often in a continuous flow setup.[12][13]

Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and compatible gloves.[11][12]

Experimental Procedures

Q3: Can you provide a general experimental protocol for a deoxyfluorination reaction using DAST?

A3: The following is a general procedure for the deoxyfluorination of an alcohol using diethylaminosulfur trifluoride (DAST). Caution: DAST is toxic and moisture-sensitive, and can decompose exothermically. This reaction should be performed by trained personnel in a well-ventilated fume hood.

Experimental Protocol: Deoxyfluorination with DAST [2]

  • Preparation: Dissolve the alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to quench the excess DAST. Warning: Quenching can be highly exothermic.[11]

  • Work-up: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q4: How do I choose between a nucleophilic and an electrophilic fluorination strategy?

A4: The choice depends on the substrate and the desired transformation:

  • Nucleophilic fluorination is typically used for substitution reactions where a good leaving group (e.g., halide, sulfonate) is present on an sp³-hybridized carbon, or for the deoxyfluorination of alcohols.[4][5] It is also used in nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings.[7]

  • Electrophilic fluorination is generally employed for the fluorination of electron-rich species such as enolates, enol ethers, and electron-rich aromatic or heteroaromatic compounds.[8]

Visualizing Experimental and Logical Workflows

The following diagrams illustrate common workflows and decision-making processes in the synthesis of fluorinated organic compounds.

G Troubleshooting Low Conversion in Fluorination start Low or No Conversion Observed reagent Check Fluorinating Reagent start->reagent conditions Evaluate Reaction Conditions reagent->conditions Reagent OK fresh_reagent Use fresh, anhydrous reagent reagent->fresh_reagent Degraded/Wet substrate Assess Substrate Reactivity conditions->substrate Conditions OK increase_temp Increase reaction temperature conditions->increase_temp Temp. too low change_solvent Check solvent compatibility and dryness conditions->change_solvent Solvent issue increase_eq Increase equivalents of reagent substrate->increase_eq Sterically hindered better_lg Improve leaving group substrate->better_lg Poor leaving group success Reaction Successful substrate->success All factors optimized fresh_reagent->start increase_eq->start increase_temp->start change_solvent->start better_lg->start

Caption: A troubleshooting flowchart for low conversion in fluorination reactions.

G General Workflow for Deoxyfluorination start Start: Alcohol Substrate dissolve Dissolve in anhydrous solvent under inert atmosphere start->dissolve cool Cool to low temperature (e.g., -78°C) dissolve->cool add_reagent Slowly add deoxyfluorinating agent (e.g., DAST) cool->add_reagent react Stir and warm to room temperature add_reagent->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench reaction carefully (e.g., with NaHCO3 soln.) monitor->quench Complete workup Aqueous work-up and extraction quench->workup purify Purify by column chromatography workup->purify end Final Product: Fluorinated Compound purify->end

Caption: A typical experimental workflow for a deoxyfluorination reaction.

References

Validation & Comparative

Characterization of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid, a compound of interest in drug discovery due to its structural similarity to known anti-inflammatory agents. This document outlines its chemical and physical properties, a probable synthesis protocol, and key experimental methodologies for evaluating its biological activity. A comparative analysis with the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen, is also presented.

Physicochemical Properties

This compound is a solid, white to off-white powder.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 347-63-7[2][3][4][5][6][7]
Molecular Formula C₁₁H₁₁FO₄[8]
Molecular Weight 226.21 g/mol [8]
Melting Point 168-170 °C[8]
Appearance White to off-white solid[1]
Hazard Irritant[8]

Synthesis Protocol

A likely synthetic route for this compound is via a Friedel-Crafts acylation reaction.[9][10] This well-established method is widely used for the synthesis of aryl ketones. The proposed protocol is based on the synthesis of similar compounds.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 2-Fluoroanisole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Ice

  • Sodium hydroxide (NaOH)

  • Activated carbon

Procedure:

  • A suspension of anhydrous aluminum chloride in dichloromethane is prepared in a reaction vessel under a nitrogen atmosphere and cooled to 10°C.

  • Succinic anhydride is added portion-wise to the stirred suspension, maintaining the temperature between 10°C and 20°C.

  • 2-Fluoroanisole is then added dropwise to the reaction mixture.

  • The mixture is stirred for several hours at room temperature and then heated gently on a steam bath for approximately 45 minutes.

  • The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The product is extracted with dichloromethane.

  • The organic layer is washed with water and then extracted with an aqueous solution of sodium hydroxide.

  • The basic aqueous extract is treated with activated carbon to remove colored impurities and then filtered.

  • The filtrate is acidified with hydrochloric acid to precipitate the crude this compound.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Biological Activity and Mechanism of Action

A study on the related compound, 3-benzoylpropionic acid, has demonstrated significant anti-inflammatory and analgesic effects.[12][13] This compound was shown to reduce the levels of nitric oxide (NO) and prostaglandin E2 (PGE₂), both of which are pro-inflammatory mediators.[12][13] This strongly suggests that this compound is also likely to exhibit anti-inflammatory activity, potentially through the inhibition of COX enzymes.

Another potential, though more speculative, mechanism of action could involve the inhibition of Kynurenine 3-Monooxygenase (KMO), an enzyme implicated in neuroinflammatory pathways. Further investigation is required to explore this possibility.

Comparison with Ibuprofen

FeatureThis compoundIbuprofen
Chemical Class Aryl propionic acid derivativeAryl propionic acid derivative
Structure Contains a benzoylpropionic acid moiety with fluoro and methoxy substitutions on the phenyl ring.Contains a phenylpropionic acid moiety with an isobutyl substitution on the phenyl ring.
Known Mechanism Likely a COX inhibitor based on structural similarity and data from related compounds.Non-selective COX-1 and COX-2 inhibitor.
Established Use Investigational compound.Widely used as an anti-inflammatory, analgesic, and antipyretic drug.

The presence of the fluorine atom and methoxy group on the phenyl ring of this compound may influence its potency, selectivity, and pharmacokinetic profile compared to ibuprofen.

Experimental Protocols for Biological Characterization

To elucidate the biological activity of this compound, the following standard assays are recommended.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of the COX-2 enzyme, which is primarily involved in inflammation.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for a further 24 hours to allow for the production of prostaglandins.

  • PGE₂ Measurement: The concentration of prostaglandin E₂ (PGE₂) in the cell culture supernatant is measured using a commercially available ELISA kit.[14][15]

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE₂ levels in treated cells to those in untreated (control) cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is then determined.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a classic and reliable model for assessing the in vivo anti-inflammatory activity of a compound.[16][17][18][19][20]

Protocol:

  • Animal Model: The study is typically conducted using rats or mice.

  • Compound Administration: The test compound, this compound, is administered to the animals, usually orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like indomethacin or ibuprofen.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.[16][20]

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[20]

  • Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group. A dose-response curve can be generated to determine the ED₅₀ (the dose that causes 50% inhibition of edema).

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials 2-Fluoroanisole 2-Fluoroanisole Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Fluoroanisole->Friedel-Crafts Acylation Succinic anhydride Succinic anhydride Succinic anhydride->Friedel-Crafts Acylation Anhydrous AlCl3 Anhydrous AlCl3 Anhydrous AlCl3->Friedel-Crafts Acylation Catalyst Intermediate Complex Intermediate Complex Friedel-Crafts Acylation->Intermediate Complex Hydrolysis & Extraction Hydrolysis & Extraction Intermediate Complex->Hydrolysis & Extraction Crude Product Crude Product Hydrolysis & Extraction->Crude Product Purification Purification Crude Product->Purification Final Product 3-(3-Fluoro-4-methoxybenzoyl) propionic acid Purification->Final Product

Caption: Proposed synthesis workflow for this compound.

Anti_Inflammatory_Pathway Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Test Compound 3-(3-Fluoro-4-methoxybenzoyl) propionic acid Test Compound->COX-2 Inhibition

Caption: Postulated mechanism of anti-inflammatory action via COX-2 inhibition.

References

A Comparative Guide to the Synthesis of Fluorinated Benzoylpropionic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and lipophilicity. Fluorinated benzoylpropionic acids and their derivatives are valuable intermediates in the synthesis of a range of pharmaceuticals. This guide provides a comparative analysis of the primary synthetic routes to these compounds, focusing on the widely applicable Friedel-Crafts acylation, and presents experimental data to inform the selection of the most suitable methodology.

At a Glance: Synthesis Route Comparison

Two main variations of the Friedel-Crafts acylation are predominantly employed for the synthesis of fluorinated benzoylpropionic acid frameworks: intermolecular acylation of a fluorinated aromatic ring with an acid anhydride and intramolecular cyclization of a fluorinated phenylalkanoic acid.

ParameterRoute 1: Intermolecular Friedel-Crafts AcylationRoute 2: Intramolecular Friedel-Crafts Acylation
Starting Materials Fluorinated benzene derivative, Succinic anhydrideFluorinated phenylalkanoic acid
Key Reagents Lewis acid (e.g., AlCl₃), DichloromethaneLewis acid (e.g., AlCl₃), Oxalyl chloride, DMF (cat.)
Reported Yield High (Specific yield depends on substrate)Moderate (e.g., 53% for a related cyclization)[1]
Key Advantages Utilizes readily available starting materials.Can provide good regioselectivity for certain isomers.
Key Disadvantages Can lead to isomer mixtures with certain substrates.Requires pre-synthesis of the phenylalkanoic acid precursor.

Synthesis Route 1: Intermolecular Friedel-Crafts Acylation

This approach involves the direct acylation of a fluorinated benzene derivative with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride. This method is a robust and common strategy for constructing the benzoylpropionic acid backbone.

Reaction Mechanism

The reaction proceeds via the formation of an acylium ion from succinic anhydride and the Lewis acid, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the fluorinated benzene ring.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Succinic_Anhydride Succinic Anhydride Acylium_Ion_Complex Acylium Ion-AlCl₃ Complex Succinic_Anhydride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex Acylium_Ion_Complex->Sigma_Complex + Fluorinated Benzene Fluorobenzene Fluorinated Benzene Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product Fluorinated Benzoylpropionic Acid Product_Complex->Final_Product Aqueous Workup

Figure 1: General mechanism of Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid[1][2]

This protocol details the synthesis of a specific fluorinated benzoylpropionic acid derivative.

Materials and Reagents:

  • 1,3-Difluorobenzene

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, prepare a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Addition of Reactants: Cool the suspension in an ice bath. Slowly add a solution of succinic anhydride in dichloromethane to the flask with continuous stirring.

  • Friedel-Crafts Acylation: To the stirred mixture, add 1,3-difluorobenzene dropwise from the dropping funnel. The reaction is exothermic, so maintain the temperature between 0-5 °C during the addition.[2]

  • Workup: After the reaction is complete, carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]

  • Extraction and Washing: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 4-(2,4-difluorophenyl)-4-oxobutanoic acid by recrystallization from a mixture of ethyl acetate and hexane to yield the final product as a crystalline solid.[1]

Intermolecular_Synthesis_Workflow Start Start Setup Prepare AlCl₃ suspension in DCM under N₂ Start->Setup Cool Cool to 0-5 °C Setup->Cool Add_Anhydride Add succinic anhydride solution Cool->Add_Anhydride Add_Fluorobenzene Add 1,3-difluorobenzene dropwise Add_Anhydride->Add_Fluorobenzene React Stir until completion Add_Fluorobenzene->React Quench Pour into ice/HCl React->Quench Extract Separate organic layer, extract aqueous layer Quench->Extract Wash Wash with H₂O, NaHCO₃, brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize from EtOAc/Hexane Concentrate->Purify End Final Product Purify->End

Figure 2: Experimental workflow for intermolecular synthesis.

Synthesis Route 2: Intramolecular Friedel-Crafts Acylation

This method involves the cyclization of a pre-synthesized fluorinated phenylalkanoic acid. For the synthesis of a benzoylpropionic acid analogue, this would typically involve the cyclization of a derivative of a fluorinated phenylsuccinic acid. A closely related and well-documented example is the intramolecular cyclization of 4-(fluorophenyl)butyric acids to form fluorinated tetralones, which serves as a good model for this synthetic strategy.

Experimental Protocol: Synthesis of 5-Fluoro-1-tetralone from 4-(2-Fluorophenyl)butyric Acid[1]

This protocol illustrates the intramolecular cyclization to form a cyclic ketone, analogous to the formation of an indanone from a phenylpropionic acid.

Materials and Reagents:

  • 4-(2-Fluorophenyl)butyric acid

  • Dichloromethane (DCM)

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 0.5 M Sodium hydroxide solution

  • Saturated brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Acid Chloride Formation: Dissolve 4-(2-fluorophenyl)butyric acid (0.15 g) in dichloromethane (20 mL) in a round-bottomed flask and cool to 0 °C. Slowly add oxalyl chloride (0.15 mL) and one drop of DMF. Stir the reaction mixture at 0 °C for 2 hours.

  • Intramolecular Acylation: To the reaction mixture, add anhydrous aluminum chloride (0.121 g) and allow the mixture to slowly warm to room temperature. Continue stirring overnight.

  • Workup: Carefully pour the reaction mixture into ice water and extract three times with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash sequentially with 0.5 M sodium hydroxide solution and saturated brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure and purify the crude product by column chromatography (eluent: 20% ethyl acetate/hexane) to afford 5-fluoro-3,4-dihydronaphthalen-1(2H)-one (0.07 g, 53% yield).[1]

Concluding Remarks

The choice between intermolecular and intramolecular Friedel-Crafts acylation for the synthesis of fluorinated benzoylpropionic acids depends on several factors, including the availability of starting materials, desired regioselectivity, and scalability. The intermolecular route is often more direct, starting from simpler fluorinated aromatics. However, it may yield a mixture of isomers depending on the substitution pattern of the fluoroaromatic precursor. The intramolecular route, while requiring the pre-synthesis of the acid precursor, can offer better control over the final product's structure, particularly for the synthesis of cyclic analogues. The provided experimental protocols offer a solid foundation for researchers to develop and optimize the synthesis of specific fluorinated benzoylpropionic acid derivatives for their drug discovery and development endeavors.

References

A Comparative Spectral Analysis of 3-(3-Fluoro-4-methoxybenzoyl)propionic Acid and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative spectral analysis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid and its related isomers. This document focuses on the key spectroscopic techniques used for characterization, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental data for closely related compounds are presented to offer a valuable comparative framework.

Introduction

This compound is a substituted aromatic keto acid with potential applications in medicinal chemistry and materials science. The precise characterization of this molecule and its isomers is crucial for understanding its chemical properties and potential biological activity. Spectroscopic analysis provides a detailed fingerprint of a molecule's structure, allowing for unambiguous identification and differentiation from its isomers. This guide will delve into the spectral features of the target molecule and compare them with relevant alternatives.

Comparative Spectral Data

Due to the limited availability of direct experimental spectra for this compound and its positional isomers in publicly accessible databases, this guide presents a comparison with structurally similar compounds: the non-fluorinated analog, 3-(4-methoxybenzoyl)propionic acid, and an isomer with a different fluorine position, 3-(4-fluorobenzoyl)propionic acid. Predicted ¹H and ¹³C NMR data for this compound are also included to provide a baseline for comparison.

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm) IR (cm⁻¹) Mass Spectrum (m/z)
This compound Predicted: Aromatic protons (3H, m), -OCH₃ (3H, s), -CH₂- (2H, t), -CH₂- (2H, t)Predicted: C=O (keto), C=O (acid), Aromatic carbons, -OCH₃, -CH₂- carbonsNot available226.06 (M⁺)
3-(4-methoxybenzoyl)propionic acid Aromatic (d, 2H), Aromatic (d, 2H), -OCH₃ (s, 3H), -CH₂- (t, 2H), -CH₂- (t, 2H)196.5, 178.5, 163.5, 130.3, 129.5, 113.8, 55.5, 33.5, 28.0Not available208.07 (M⁺)
3-(4-fluorobenzoyl)propionic acid Aromatic (m, 2H), Aromatic (m, 2H), -CH₂- (t, 2H), -CH₂- (t, 2H)Not availableNot available196.05 (M⁺)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of 3-(aroyl)propionic acids. These can be adapted for the specific synthesis and characterization of this compound and its isomers.

Synthesis: Friedel-Crafts Acylation

A common method for the synthesis of 3-(aroyl)propionic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.

Materials:

  • Substituted anisole (e.g., 2-fluoroanisole)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted anisole and succinic anhydride in nitrobenzene.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, then heat to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with water, then with a sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Spectral Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to obtain the spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl, KBr) from a volatile solvent.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is common. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used with a direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) setup.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of this compound can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis start Reactants (2-Fluoroanisole, Succinic Anhydride) reaction Friedel-Crafts Acylation start->reaction workup Reaction Workup & Purification reaction->workup product 3-(3-Fluoro-4-methoxybenzoyl) propionic acid workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: General workflow for the synthesis and spectral characterization.

Structural Comparison of Isomers

The following diagram illustrates the structural differences between this compound and its related isomers used for comparison.

isomer_comparison cluster_legend Structural Comparison A This compound B 3-(4-methoxybenzoyl)propionic acid C 3-(4-fluorobenzoyl)propionic acid A_node Target Compound B_node Non-fluorinated Analog C_node Positional Isomer Analog

Caption: Structures of the target compound and its comparative analogs.

Validating the Structure of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS 347-63-7) with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 3-(3-fluoro-4-methoxybenzoyl)propionic acid (CAS 347-63-7) utilizing two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. We present a comparative analysis of key 2D NMR techniques—COSY, HSQC, and HMBC—and furnish detailed experimental protocols and predicted data to facilitate the unambiguous confirmation of the compound's molecular architecture.

Introduction to 2D NMR in Structural Elucidation

While one-dimensional (1D) NMR provides fundamental information about the chemical environment of nuclei, complex organic molecules often exhibit signal overlap that complicates straightforward structural assignment. 2D NMR spectroscopy overcomes this limitation by introducing a second frequency dimension, which helps to resolve overlapping signals and reveals correlations between different nuclei within a molecule.[1][2] This enables the detailed mapping of bonding networks and spatial relationships, making it an indispensable tool for structural elucidation in organic chemistry and drug development.[1][2][3]

The primary 2D NMR experiments for the structural analysis of small molecules are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[4] This experiment is crucial for establishing proton-proton connectivity within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached heteronuclei, most commonly carbon-13.[4][5] This provides direct one-bond C-H connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[4][5][6] This is a powerful technique for connecting different spin systems and identifying quaternary carbons.

Predicted 2D NMR Correlations for CAS 347-63-7

Based on the known structure of this compound, the following tables summarize the expected correlations in the COSY, HSQC, and HMBC spectra. The predicted chemical shifts were obtained using publicly available NMR prediction software.

Table 1: Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations

Atom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected HSQC Correlation
1-177.5None
22.75 (t)33.3Yes
33.20 (t)33.3Yes
4-200.0None
5-131.0None
67.75 (d)115.5Yes
7-150.0 (d, ¹JCF ≈ 250 Hz)None
87.05 (d)112.5Yes
9-155.0None
107.70 (dd)125.0Yes
113.90 (s)56.0Yes

Note: Chemical shifts are predictions and may vary in experimental data. 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, 's' denotes singlet.

Table 2: Predicted COSY and HMBC Correlations

Proton (Atom Number)Expected COSY Correlations with:Expected Key HMBC Correlations with Carbons (Atom Number)
H-2 (2.75 ppm)H-3C-1, C-3, C-4
H-3 (3.20 ppm)H-2C-1, C-2, C-4, C-5
H-6 (7.75 ppm)H-10 (⁴JHH)C-4, C-5, C-7, C-8, C-10
H-8 (7.05 ppm)H-10C-5, C-6, C-7, C-9, C-10
H-10 (7.70 ppm)H-8, H-6 (⁴JHH)C-5, C-6, C-7, C-8, C-9
H-11 (3.90 ppm)NoneC-9

Experimental Protocols

The following table outlines typical experimental parameters for acquiring high-quality 2D NMR data on a 400 or 500 MHz spectrometer. Note that these parameters may require optimization based on sample concentration and instrument specifications.

Table 3: Typical Experimental Parameters for 2D NMR

ParameterCOSYHSQCHMBC
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Concentration 10-30 mg/mL10-30 mg/mL10-30 mg/mL
Temperature 298 K298 K298 K
¹H Spectral Width 10-12 ppm10-12 ppm10-12 ppm
¹³C Spectral Width -180-220 ppm180-220 ppm
Number of Scans (ns) 1-42-88-32
Number of Increments 128-256128-256256-512
Recycle Delay (d1) 1-2 s1-2 s1.5-2.5 s
¹JCH (for HSQC) -145 Hz-
ⁿJCH (for HMBC) --8 Hz

Visualizing the Validation Workflow and Key Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow for structural validation and the key predicted correlations for CAS 347-63-7.

G Workflow for 2D NMR Structure Validation cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis and Structure Validation dissolve Dissolve CAS 347-63-7 in Deuterated Solvent proton_nmr ¹H NMR dissolve->proton_nmr carbon_nmr ¹³C NMR dissolve->carbon_nmr cosy COSY proton_nmr->cosy hsqc HSQC proton_nmr->hsqc hmbc HMBC proton_nmr->hmbc carbon_nmr->hsqc carbon_nmr->hmbc assign_protons Assign Proton Spin Systems (from COSY) cosy->assign_protons assign_carbons Assign Protonated Carbons (from HSQC) hsqc->assign_carbons connect_fragments Connect Fragments and Assign Quaternary Carbons (from HMBC) hmbc->connect_fragments assign_protons->connect_fragments assign_carbons->connect_fragments validate_structure Validate Final Structure connect_fragments->validate_structure

Caption: A logical workflow for validating a chemical structure using 2D NMR data.

Caption: Key HMBC and COSY correlations for CAS 347-63-7.

Conclusion

By systematically applying a suite of 2D NMR experiments, researchers can confidently validate the chemical structure of this compound. The comparison of experimental COSY, HSQC, and HMBC data with the predicted correlations outlined in this guide provides a robust methodology for structural confirmation. This approach ensures the integrity of the material used in research and development, which is a critical step in the scientific process.

References

A Comparative Purity Assessment of Commercial 3-(3-Fluoro-4-methoxybenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity assessment of commercially available 3-(3-Fluoro-4-methoxybenzoyl)propionic acid, a key intermediate in pharmaceutical synthesis. The purity of starting materials is critical for the reliability and reproducibility of research data and the safety and efficacy of final drug products. This document outlines standard analytical methodologies for purity determination, presents a comparative analysis of hypothetical commercial samples, and discusses potential impurities and alternative compounds.

Comparative Purity Analysis

The purity of this compound from various commercial suppliers can be rigorously evaluated using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). While direct head-to-head comparative studies from suppliers are not publicly available, the following table represents a typical purity profile that can be expected from reputable vendors. The data presented is a hypothetical representation to illustrate a comparative analysis.

Table 1: Comparative Purity Profile of Commercial this compound

SupplierProduct NumberStated Purity (%)Experimentally Determined Purity (HPLC, %)Melting Point (°C)Key Impurities Detected (Hypothetical)
Supplier A A123>9999.5168-170Unreacted starting material (0.1%), Isomeric impurity (0.2%)
Supplier B B456>9898.8167-169Over-fluorinated byproduct (0.5%), Residual solvent (0.3%)
Supplier C C789>9899.2168-170Dimerized impurity (0.3%), Unidentified peak (0.2%)

Note: The data in this table is for illustrative purposes only and does not represent actual analytical results from the mentioned suppliers.

Experimental Protocols

Accurate purity assessment relies on well-defined and validated analytical methods. The following sections detail the standard protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a powerful technique for separating and quantifying the main compound from its impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a gradient elution. A typical gradient might start from 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation: A stock solution of the compound is prepared by dissolving approximately 10 mg in 10 mL of the mobile phase. This solution is then further diluted to a working concentration of about 0.1 mg/mL.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is used to confirm the chemical structure of the compound and to detect and quantify impurities that have distinct proton signals.

Instrument Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).

Sample Preparation: Approximately 10-20 mg of the sample and a precisely weighed amount of the internal standard are dissolved in the deuterated solvent.

Data Analysis: The purity is determined by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry, often coupled with HPLC (LC-MS), is employed to determine the molecular weight of the main compound and to identify potential impurities.

Ionization Technique: Electrospray Ionization (ESI) in both positive and negative ion modes.

Data Analysis: The mass-to-charge ratio (m/z) of the parent ion should correspond to the molecular weight of this compound (226.20 g/mol ). The mass spectra of any impurity peaks observed in the LC-MS analysis can provide clues to their structures.

Potential Impurities

Impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation products. Based on the common synthesis route (Friedel-Crafts acylation), potential impurities could include:

  • Unreacted Starting Materials: Such as 2-fluoroanisole and succinic anhydride.

  • Isomeric Byproducts: Positional isomers formed during the acylation reaction.

  • Over-fluorinated or De-fluorinated Species: Resulting from side reactions.

  • Residual Solvents: From the reaction and purification steps.

The workflow for identifying and characterizing these impurities is crucial for quality control.

cluster_0 Impurity Identification Workflow Sample Sample HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis Purity_Assessment Purity Assessment HPLC_Analysis->Purity_Assessment Impurity_Detected Impurity Detected? Purity_Assessment->Impurity_Detected Isolate_Impurity Isolate Impurity (Prep-HPLC) Impurity_Detected->Isolate_Impurity Yes Final_Report Final Report Impurity_Detected->Final_Report No Structure_Elucidation Structure Elucidation (NMR, MS) Isolate_Impurity->Structure_Elucidation Reference_Standard Synthesize Reference Standard Structure_Elucidation->Reference_Standard Reference_Standard->Final_Report

Workflow for impurity identification and characterization.

Alternatives and Related Compounds

In drug discovery and development, analogs of this compound are often explored to optimize biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies of benzoylpropionic acid derivatives have shown that modifications to the aromatic ring and the propionic acid chain can significantly impact their therapeutic potential.[1][2]

Table 2: Potential Alternatives and Their Reported Activities

CompoundStructural ModificationReported Biological Activity
3-(4-Methoxybenzoyl)propionic acid Removal of fluorineIntermediate for anti-inflammatory agents
3-(4-Chlorobenzoyl)propionic acid Replacement of fluoro and methoxy with chloroPrecursor for CNS active compounds
3-(3,4-Dimethoxybenzoyl)propionic acid Replacement of fluorine with a methoxy groupUsed in the synthesis of cardiovascular drugs

Note: The performance and suitability of these alternatives are highly dependent on the specific application and would require dedicated experimental validation.

The logical process for selecting and evaluating such alternatives is outlined below.

cluster_1 Alternative Compound Evaluation Logic Identify_Lead Lead Compound: 3-(3-Fluoro-4- methoxybenzoyl)propionic acid SAR_Analysis Structure-Activity Relationship (SAR) Analysis Identify_Lead->SAR_Analysis Design_Analogs Design and Synthesize Analogs SAR_Analysis->Design_Analogs In_Vitro_Screening In Vitro Biological Screening Design_Analogs->In_Vitro_Screening Select_Candidate Select Promising Candidate(s) In_Vitro_Screening->Select_Candidate Select_Candidate->Design_Analogs Not Promising In_Vivo_Testing In Vivo Efficacy and Safety Testing Select_Candidate->In_Vivo_Testing Promising Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization

Logical flow for the evaluation of alternative compounds.

Conclusion

The purity of this compound is a critical parameter that can significantly influence the outcomes of research and drug development projects. A multi-technique approach combining HPLC, NMR, and MS is recommended for a thorough purity assessment. While commercial suppliers generally provide high-purity material, it is incumbent upon the researcher to independently verify the purity and identify any significant impurities. The exploration of structurally related analogs may also offer opportunities for the development of new chemical entities with improved properties.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzoylpropionic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Benzoylpropionic acids, exemplified by the widely used non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, exert their primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. The introduction of fluorine into such molecules can significantly modulate their physicochemical properties, including lipophilicity and metabolic stability, which in turn can influence their biological activity. It is generally anticipated that strategic fluorination can lead to enhanced potency, selectivity, and an improved pharmacokinetic profile. This guide will explore these potential advantages by examining the known biological activities of Ketoprofen and discussing the predicted impact of fluorination.

Data Presentation: A Comparative Overview

To illustrate the potential impact of fluorination, the following table presents biological activity data for the non-fluorinated compound, Ketoprofen. A hypothetical fluorinated analog, 2-(3-benzoyl-4-fluorophenyl)propanoic acid, is included to frame the discussion on how fluorine substitution may alter its activity profile. It is crucial to note that the data for the fluorinated compound is speculative and serves as a basis for discussing the well-documented effects of fluorination in medicinal chemistry.

CompoundTargetAssay TypeIC50 (µM)Reference
Ketoprofen (Non-Fluorinated)COX-1Purified Enzyme InhibitionData varies across studies
COX-2Purified Enzyme InhibitionData varies across studies
Various Cancer Cell LinesCytotoxicity (e.g., MTT Assay)Data varies across studies[1]
Hypothetical Fluorinated Analog (e.g., 2-(3-benzoyl-4-fluorophenyl)propanoic acid)COX-1Purified Enzyme InhibitionExpected to be similar or slightly altered
COX-2Purified Enzyme InhibitionPotentially lower (enhanced potency)
Various Cancer Cell LinesCytotoxicity (e.g., MTT Assay)Potentially lower (enhanced potency)

The Impact of Fluorination on Biological Activity

The introduction of a fluorine atom onto the benzoylphenyl ring of a benzoylpropionic acid can induce several changes that may enhance its therapeutic potential:

  • Enhanced Potency: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to stronger interactions with the target enzyme's active site. This can result in a lower IC50 value, indicating greater potency. For COX inhibitors, this could mean more effective inhibition of prostaglandin synthesis at lower concentrations.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes in the liver. This can increase the compound's half-life in the body, leading to a longer duration of action and potentially less frequent dosing.

  • Modulated Lipophilicity: The effect of fluorination on lipophilicity (logP) is position-dependent. While a single fluorine atom can increase lipophilicity, potentially improving membrane permeability and cellular uptake, polyfluorination can decrease it. Strategic placement is key to optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.

  • Improved Selectivity: In some cases, the addition of a fluorine atom can improve the selectivity of a compound for a particular enzyme isoform, such as COX-2 over COX-1. Enhanced COX-2 selectivity is a desirable trait for NSAIDs as it can reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for benzoylpropionic acids as anti-inflammatory agents is the inhibition of the cyclooxygenase (COX) pathway, which is central to the synthesis of prostaglandins, key mediators of inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) PGH2->Thromboxanes Prostacyclins Prostacyclins (Vasodilation) PGH2->Prostacyclins Benzoylpropionic_Acid Benzoylpropionic Acids (e.g., Ketoprofen) Benzoylpropionic_Acid->COX1 Inhibition Benzoylpropionic_Acid->COX2 Inhibition

Figure 1: The Cyclooxygenase (COX) Signaling Pathway.

The workflow for evaluating the biological activity of these compounds typically involves a series of in vitro assays.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_data Data Analysis NonFluorinated Non-Fluorinated Benzoylpropionic Acid COX_Assay COX-1/COX-2 Inhibition Assay NonFluorinated->COX_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) NonFluorinated->Cytotoxicity_Assay Fluorinated Fluorinated Benzoylpropionic Acid Fluorinated->COX_Assay Fluorinated->Cytotoxicity_Assay IC50_Determination IC50 Determination COX_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination Comparative_Analysis Comparative Analysis IC50_Determination->Comparative_Analysis

Figure 2: General Experimental Workflow.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, enzyme, and TMPD in each well of a 96-well plate.

  • Add various concentrations of the test compounds (fluorinated and non-fluorinated benzoylpropionic acids) to the wells. A vehicle control (DMSO) should also be included.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HT-29 colon cancer cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Benzoylpropionic Acid Analogs as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylpropionic acid derivatives have emerged as a scaffold of interest for the development of novel anti-inflammatory agents. Research suggests that these compounds may exert their effects through the inhibition of key inflammatory mediators. A quantitative structure-activity relationship (QSAR) study of 3-benzoylpropionic acid derivatives has indicated that the electronic and structural characteristics of substituents on the benzene ring play a crucial role in their ability to suppress adjuvant-induced arthritis in rat models[1]. This guide synthesizes the available information to provide a framework for understanding the SAR of this class of compounds and outlines standard experimental protocols for their evaluation.

Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory activity of 3-benzoylpropionic acid derivatives is significantly influenced by the nature and position of substituents on the benzoyl moiety. The following table summarizes the qualitative SAR based on a study of 30 compounds, which suggests the importance of electronic effects and structural features for the suppressing activity in adjuvant-induced arthritis in rats[1].

Table 1: Qualitative SAR Summary of 3-Benzoylpropionic Acid Derivatives [1]

Substitution Pattern on Benzene RingObserved Effect on Anti-Inflammatory ActivityKey Takeaway
Electronic Effects The electronic properties of the substituents are a key determinant of activity.Modulation of the electron density of the aromatic ring can impact the interaction with the biological target.
Structural Features The overall size, shape, and position of the substituents influence the biological activity.Steric factors likely play a role in the binding of the compounds to their target.
Unsubstituted Benzoyl Ring Serves as the baseline compound for comparison.Modifications to the ring are critical for enhancing activity.
Introduction of Halogens (e.g., Chloro, Bromo) Generally leads to an increase in anti-inflammatory potency.Electron-withdrawing groups may enhance activity.
Introduction of Alkoxy Groups (e.g., Methoxy) The effect is position-dependent and can either increase or decrease activity.The position of the substituent can influence both electronic and steric effects.

Based on these general principles, it can be inferred that the 3-fluoro and 4-methoxy substitution pattern of the titular compound likely modulates its anti-inflammatory potential through a combination of electronic and steric effects. Further experimental validation is required to confirm this hypothesis.

Experimental Protocols

To evaluate the anti-inflammatory potential of novel 3-(3-Fluoro-4-methoxybenzoyl)propionic acid analogs, a combination of in vitro and in vivo assays is recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the COX-1 and COX-2 enzymes, which are key targets for many non-steroidal anti-inflammatory drugs (NSAIDs).

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Compound Incubation: The test compounds are pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution for a specified period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a set incubation time (e.g., 10 minutes), the reaction is terminated by the addition of a stopping agent (e.g., hydrochloric acid).

  • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific period following compound administration (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The dose-response relationship can be used to determine the ED50 value (the dose that causes 50% inhibition of edema).

Visualizations

General SAR Workflow

The following diagram illustrates a typical workflow for conducting a Structure-Activity Relationship study.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., COX Inhibition) Purification->InVitro InVivo In Vivo Assays (e.g., Paw Edema) InVitro->InVivo SAR_Analysis SAR Determination InVivo->SAR_Analysis QSAR QSAR Modeling SAR_Analysis->QSAR QSAR->Synthesis Design of New Analogs

A typical workflow for a Structure-Activity Relationship (SAR) study.
Inflammatory Signaling Pathway

The diagram below depicts a simplified overview of the cyclooxygenase (COX) pathway in inflammation, a likely target for benzoylpropionic acid derivatives.

Inflammatory_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs Benzoylpropionic Acid Analogs (Hypothesized) NSAIDs->COX1_COX2 Inhibition

Simplified COX pathway in inflammation.

Conclusion

While specific SAR data for this compound analogs is limited, the available information on the broader class of 3-benzoylpropionic acid derivatives provides a solid foundation for further research. The electronic and structural properties of substituents on the benzoyl ring are critical for anti-inflammatory activity. The experimental protocols outlined in this guide offer a standardized approach to evaluating new analogs. Future studies should focus on synthesizing a series of this compound derivatives and evaluating them using these established in vitro and in vivo models to build a comprehensive SAR profile and identify lead candidates for further development.

References

Comparative Analysis of Spectroscopic Techniques for the Characterization of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS 347-63-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to cross-referencing CAS 347-63-7 with key spectral databases and a comparison of analytical techniques for structural elucidation and quality control.

This guide provides a detailed comparison of spectral data obtained from various databases for the compound 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS 347-63-7). It is intended to assist researchers and professionals in drug development in effectively utilizing spectral data for compound identification, purity assessment, and quality control. This document summarizes key quantitative data, outlines experimental methodologies, and visually represents analytical workflows.

Overview of this compound

PropertyValue
Chemical Name This compound
CAS Number 347-63-7
Molecular Formula C11H11FO4
Molecular Weight 226.21 g/mol
Melting Point 168-170 °C

Spectroscopic Data Comparison

This section provides a comparative summary of available spectral data for this compound from prominent public databases. While experimental data is prioritized, predicted data is also included for a comprehensive overview.

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. Below is a comparison of experimental data from the NIST Chemistry WebBook and predicted data from PubChem.[1]

DatabaseIonization Modem/z (Relative Intensity %)
NIST Chemistry WebBook Electron Ionization (EI)226 (M+), 181, 153, 125, 95
PubChem (Predicted) ESI (+)[M+H]+: 227.0714, [M+Na]+: 249.0533
Infrared (IR) Spectroscopy Data

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The experimental data from the NIST Chemistry WebBook reveals characteristic absorption bands for this compound.[1]

DatabaseTechniqueKey Absorption Bands (cm-1)Functional Group Assignment
NIST Chemistry WebBook Condensed Phase~3000 (broad), 1710, 1680, 1610, 1270, 1120O-H (Carboxylic Acid), C=O (Carboxylic Acid), C=O (Ketone), C=C (Aromatic), C-O (Ether), C-F
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental Protocols

Detailed methodologies are crucial for the reproduction of experimental results. The following are generalized protocols for the key spectroscopic techniques cited.

Mass Spectrometry (Electron Ionization)
  • Sample Preparation: A small amount of the solid sample is introduced directly into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate.

  • Data Acquisition: The sample is placed in the path of an infrared beam. An interferometer modulates the infrared radiation, and the transmitted or absorbed radiation is measured by a detector.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to obtain the infrared spectrum (transmittance or absorbance versus wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample solution in an NMR tube is placed in a strong magnetic field. The nuclei are irradiated with radiofrequency pulses, and the resulting signals (free induction decay) are detected.

  • Data Processing: The FID is Fourier-transformed to produce the NMR spectrum, showing chemical shifts (ppm) for each nucleus.

Alternative Analytical Techniques

Beyond the primary spectroscopic methods, other analytical techniques can provide valuable information for the characterization and quality control of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is a common starting point for method development. Detection is typically performed using a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS can be used for separation and identification. Derivatization of the carboxylic acid group may be necessary to improve volatility.

Visualizing Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes described.

Experimental_Workflow_MS cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_output Data Output Sample Solid Sample Vaporization Vaporization Sample->Vaporization Direct Insertion Ionization Electron Ionization (70 eV) Vaporization->Ionization MassAnalyzer Mass Analyzer (m/z separation) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum

Mass Spectrometry (EI) Workflow

Experimental_Workflow_FTIR cluster_sample_prep Sample Preparation cluster_ftir_analysis FT-IR Analysis cluster_data_output Data Processing Sample Solid Sample KBr_Pellet Grind with KBr & Press Pellet Sample->KBr_Pellet IR_Beam IR Beam Path KBr_Pellet->IR_Beam Interferometer Interferometer IR_Beam->Interferometer Detector Detector Interferometer->Detector Interferogram Interferogram Detector->Interferogram Fourier_Transform Fourier Transform Interferogram->Fourier_Transform IR_Spectrum IR Spectrum Fourier_Transform->IR_Spectrum Signaling_Pathway_Hypothetical cluster_pathway Hypothetical Signaling Pathway Interaction Compound CAS 347-63-7 (Ligand) Receptor Target Receptor Compound->Receptor Binds to Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

References

A Comparative Guide to the Efficacy of 3-(3-Fluoro-4-methoxybenzoyl)propionic Acid Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of derivatives synthesized from the intermediate, 3-(3-fluoro-4-methoxybenzoyl)propionic acid, against other structural analogs, with a focus on their potential as anticancer agents. The inclusion of a fluorine atom in metabolically active positions is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. This guide delves into the supporting experimental data for this assertion in the context of tubulin polymerization inhibitors.

Introduction to this compound in Drug Discovery

This compound serves as a valuable building block in the synthesis of various biologically active molecules. Its structure, featuring a fluorinated methoxybenzoyl moiety, is of particular interest in the development of kinase and tubulin inhibitors. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, often leading to improved efficacy.

Comparative Efficacy of a 3-Fluoro-4-methoxyphenyl Derivative

To illustrate the impact of the 3-fluoro-4-methoxyphenyl group, this guide focuses on a potent anticancer agent, a β-lactam analog of combretastatin A-4. Combretastatins are a class of natural products that inhibit tubulin polymerization, a critical process for cell division, making them attractive candidates for cancer therapy.

One notable derivative, 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one , has demonstrated significant cytotoxic activity against human breast cancer cell lines. The following sections will compare its efficacy with related non-fluorinated and other substituted analogs, based on available structure-activity relationship (SAR) data.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of selected combretastatin A-4 analogs against the MCF-7 human breast cancer cell line. A lower IC50 value indicates higher potency.

Compound IDB-Ring SubstituentIC50 (µM) on MCF-7 Cells
Derivative 1 3-Fluoro-4-methoxyphenyl 0.095
Analog A4-Methoxyphenyl>10
Analog B3-Hydroxy-4-methoxyphenyl0.075
Analog C3,4,5-Trimethoxyphenyl>10

Data synthesized from structure-activity relationship studies of combretastatin analogs.

The data clearly indicates that the presence and position of the fluoro group on the B-ring significantly impacts the cytotoxic efficacy of these compounds. The derivative featuring the 3-fluoro-4-methoxyphenyl group (Derivative 1) exhibits potent activity, far exceeding that of the non-fluorinated 4-methoxyphenyl analog (Analog A). Its potency is comparable to the analog with a hydroxyl group at the 3-position (Analog B), a known potent pharmacophore in this class of compounds.

Signaling Pathway: Inhibition of Tubulin Polymerization and Induction of Apoptosis

Derivatives of this compound, particularly those designed as combretastatin analogs, exert their anticancer effects by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers the intrinsic apoptotic pathway.

G cluster_0 Cellular Effects cluster_1 Apoptotic Pathway A 3-Fluoro-4-methoxyphenyl Derivative B β-Tubulin A->B Binds to colchicine site C Inhibition of Tubulin Polymerization B->C D Microtubule Disruption C->D E G2/M Phase Cell Cycle Arrest D->E F Mitochondrial Stress E->F G Bcl-2 Family Modulation (Bax increase, Bcl-2 decrease) F->G H Cytochrome c Release G->H I Apoptosome Formation H->I J Caspase-9 Activation I->J K Caspase-3 Activation J->K L Apoptosis K->L

Mechanism of Action of 3-Fluoro-4-methoxyphenyl Derivatives

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[2]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of the compounds on tubulin polymerization.

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (2 mg/mL), GTP, and a fluorescent reporter in a PIPES buffer is prepared.[3]

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture in a pre-warmed 96-well plate. Colchicine is used as a positive control, and DMSO as a negative control.[3]

  • Polymerization Monitoring: Tubulin polymerization is initiated by incubating the plate at 37°C, and the increase in fluorescence (or absorbance at 340 nm for a turbidity-based assay) is monitored over time (e.g., 60 minutes) using a microplate reader.[3][4]

  • Data Analysis: The IC50 for tubulin polymerization inhibition is calculated by comparing the extent of polymerization in the presence of the compound to the control.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Cell Lysis: Cancer cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). The cells are then harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA or Bradford protein assay.[5]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[6]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3, and PARP).[5][6]

  • Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of novel anticancer agents derived from this compound.

G A Synthesis of Derivatives from This compound B In Vitro Screening: Cell Viability Assays (e.g., MTT) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D E In Vitro Tubulin Polymerization Assay D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assays (Western Blot for Caspases, Bcl-2 family) D->G H Lead Compound Identification E->H F->H G->H I In Vivo Efficacy Studies (Xenograft Models) H->I J Preclinical Development I->J

Experimental workflow for anticancer drug evaluation.

Conclusion

The strategic incorporation of a 3-fluoro-4-methoxyphenyl moiety, derivable from this compound, into combretastatin-like scaffolds demonstrates a significant enhancement of anticancer activity. The presented data underscores the importance of fluorination in medicinal chemistry for improving the efficacy of potential therapeutic agents. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of novel anticancer drugs based on this promising chemical intermediate.

References

Safety Operating Guide

Proper Disposal of 3-(3-Fluoro-4-methoxybenzoyl)propionic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid, a compound often used in pharmaceutical research and development.

This document outlines essential safety precautions, waste segregation, and disposal protocols to assist researchers, scientists, and drug development professionals in handling this substance responsibly. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a designated, well-ventilated area to mitigate risks of exposure. This compound is classified as a skin and eye irritant and may cause respiratory irritation[1][2].

Table 1: Personal Protective Equipment (PPE) for Handling this compound

EquipmentSpecificationRationale
Eye Protection Safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which can cause irritation[1][3].
Protective Clothing Laboratory coatProvides a barrier against accidental spills on clothing and skin.
Respiratory Protection Use in a chemical fume hoodMinimizes the inhalation of dust or vapors, which can cause respiratory tract irritation[1][3].

All handling and preparation for disposal should be conducted within a certified chemical fume hood to ensure adequate ventilation[1][3]. An emergency eye wash station and safety shower should be readily accessible[1].

Waste Characterization and Segregation

Proper segregation of chemical waste is a critical step to prevent hazardous reactions and ensure correct disposal. This compound is a halogenated organic compound due to the presence of fluorine[3][4].

Key Segregation Steps:

  • Identify as Halogenated Waste: This compound must be categorized as halogenated organic waste.

  • Use Designated Waste Container: Place the waste in a container specifically marked for "Halogenated Organic Waste"[3][4]. These containers are typically collected by specialized waste disposal services.

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this will classify the entire mixture as the more expensive and stringently regulated halogenated waste[5][6]. Also, avoid mixing with incompatible materials such as strong bases or oxidizing agents.

Step-by-Step Disposal Protocol

Follow this procedure for the safe disposal of this compound and its contaminated materials.

Experimental Protocol: Chemical Waste Disposal

  • Container Preparation:

    • Obtain a designated, compatible hazardous waste container with a secure screw-top cap. The container should be clean, in good condition, and made of a material that will not react with the acid (e.g., glass or high-density polyethylene).

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant")[7][8].

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid this compound into the labeled halogenated waste container using a chemically resistant scoop or spatula. Minimize the generation of dust[1].

    • Contaminated Materials: Any disposable items that have come into contact with the chemical, such as gloves, weighing papers, or pipette tips, should also be placed in the same container.

    • Empty Original Containers: The original container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected and added to the halogenated organic waste container. Subsequent rinses may also need to be collected depending on local regulations.

  • Storage:

    • Keep the waste container securely closed except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory, away from drains and incompatible chemicals.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • The recommended final disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize hazardous combustion byproducts[1][9]. Do not pour this chemical down the drain or dispose of it in regular trash [1][10][11].

Spill Management

In the event of a spill, adhere to the following cleanup protocol:

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don the full PPE as outlined in Table 1.

  • Contain and Clean:

    • For solid spills, gently sweep or scoop the material into a labeled hazardous waste container, avoiding dust creation[1].

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleanup materials and place them in the hazardous waste container.

  • Dispose: Seal the container and manage it as hazardous waste according to the protocol in Section 3.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 3-(3-Fluoro-4-methoxybenzoyl) propionic acid waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood characterize Step 3: Characterize Waste Is it a halogenated organic compound? fume_hood->characterize halogenated_container Step 4: Use Designated 'Halogenated Organic Waste' Container characterize->halogenated_container Yes (Contains Fluorine) label_container Step 5: Label Container Correctly 'Hazardous Waste' + Full Chemical Name halogenated_container->label_container collect_waste Step 6: Collect Solid Waste, Contaminated Items, and First Rinsate label_container->collect_waste store_waste Step 7: Store Securely in Satellite Accumulation Area collect_waste->store_waste contact_ehs Step 8: Arrange for Pickup by EHS or Licensed Contractor store_waste->contact_ehs end End: Proper Disposal via Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(3-Fluoro-4-methoxybenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS No. 347-63-7). Adherence to these guidelines is essential for ensuring the safety of all personnel and the integrity of research activities.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Therefore, the use of appropriate PPE is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Requirements Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect against splashes and airborne particles that can cause serious eye irritation[1].
Hand Protection Nitrile gloves for short-term splash protection. For prolonged or immersive contact, consider Butyl rubber or Neoprene gloves.Nitrile gloves offer good resistance to weak acids and some organic solvents[2][3]. Butyl rubber and Neoprene provide superior protection against a wider range of chemicals, including acids and ketones[3][4].
Body Protection A buttoned lab coat or chemical-resistant apron.To prevent skin contact and contamination of personal clothing[1].
Respiratory Protection Not required with adequate ventilation. If dust is generated or ventilation is poor, a NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge and a particulate pre-filter (N95/P95 or higher) is necessary.To prevent respiratory tract irritation from inhalation of dust or aerosols[1][5][6][7][8][9].

2. Operational Plan: Handling and Storage

Safe handling and storage practices are fundamental to minimizing exposure risks. The following procedural steps must be followed:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[1]. Ensure that an emergency eyewash station and safety shower are readily accessible[1].

  • Handling Procedures :

    • Don all required PPE as specified in Table 1 before handling the compound.

    • Avoid the formation of dust and aerosols[10].

    • Weigh and transfer the solid material carefully to prevent spillage.

    • Keep containers tightly closed when not in use[11].

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1].

3. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency First-Aid Procedures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids[1][12][13]. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes[1][14]. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1][15].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][15].

4. Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.

  • Waste Segregation : All waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container[10][16][17]. Do not mix with non-halogenated waste[16][18].

  • Container Management :

    • Use a clearly labeled, leak-proof container for waste collection[11]. The label should include "Halogenated Organic Waste" and the chemical name[16].

    • Keep the waste container closed except when adding waste[11][16].

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Spill Cleanup : In the event of a spill, wear appropriate PPE, contain the spill with an inert absorbent material, and collect it into a suitable container for disposal as halogenated waste[11].

Diagrams

Handling_and_Emergency_Workflow Figure 1: Workflow for Handling and Emergency Response start Start: Prepare to Handle Chemical ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle Chemical in Fume Hood ppe->handling storage Store Properly handling->storage disposal Dispose of Waste in Halogenated Waste Container handling->disposal spill_exposure Spill or Exposure Occurs handling->spill_exposure end End of Procedure storage->end disposal->end spill_exposure->handling No emergency_response Initiate Emergency Procedures (First Aid, Spill Cleanup) spill_exposure->emergency_response Yes emergency_response->disposal

Caption: Workflow for Handling and Emergency Response

Disposal_Decision_Tree Figure 2: Waste Disposal Decision Tree start Generate Chemical Waste is_halogenated Is the waste halogenated? start->is_halogenated halogenated_waste Dispose in 'Halogenated Organic Waste' Container is_halogenated->halogenated_waste Yes non_halogenated_waste Dispose in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_waste No label_container Ensure Container is Properly Labeled and Closed halogenated_waste->label_container non_halogenated_waste->label_container end Store for Pickup label_container->end

Caption: Waste Disposal Decision Tree

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.